DOLASETRON MESYLATE
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H26N2O7S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methanesulfonic acid;(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 1H-indole-3-carboxylate;hydrate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2 |
InChI Key |
QTFFGPOXNNGTGZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
Canonical SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Dolasetron Mesylate on 5-HT3 Receptor Subtypes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dolasetron mesylate is a potent and selective serotonin 5-HT3 receptor antagonist, utilized clinically for the prevention of chemotherapy-induced and postoperative nausea and vomiting. As a prodrug, it undergoes rapid and complete metabolism to its active form, hydrodolasetron, which mediates the therapeutic effect. This document provides a comprehensive technical overview of the mechanism of action of dolasetron and hydrodolasetron on the 5-HT3 receptor, with a focus on its interaction with receptor subtypes. It details the underlying signaling pathways, summarizes available quantitative data, and describes the key experimental protocols used for characterization.
Introduction and Pharmacokinetics
This compound is a first-generation 5-HT3 receptor antagonist.[1] Following administration, it is rarely detected in plasma due to its rapid conversion by the ubiquitous enzyme carbonyl reductase into its major active metabolite, hydrodolasetron (MDL 74,156).[2][3][4] This conversion is nearly complete, and the antiemetic activity of dolasetron is almost entirely attributable to hydrodolasetron.[5] The apparent absolute bioavailability of oral dolasetron, based on hydrodolasetron concentrations, is approximately 75%.
Hydrodolasetron exhibits a longer plasma half-life than the parent compound, approximately 7.3 to 8.1 hours, allowing for effective clinical use. It is primarily metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A) and is eliminated through multiple routes, including renal excretion and metabolism via glucuronidation and hydroxylation.
The 5-HT3 Receptor: Structure and Function
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, belonging to the Cys-loop superfamily, rather than a G-protein coupled receptor. These receptors are pentameric structures composed of five subunits arranged around a central ion-conducting pore. To date, five distinct 5-HT3 receptor subunits have been identified in humans: 5-HT3A, 5-HT3B, 5-HT3C, 5-HT3D, and 5-HT3E.
The 5-HT3A subunit is a prerequisite for a functional receptor and can form homopentameric (5-HT3A) channels. However, it more commonly co-assembles with other subunits, most notably the 5-HT3B subunit, to form heteropentameric (5-HT3A/B) receptors. These receptor subtypes exhibit different biophysical and pharmacological properties:
-
Homomeric 5-HT3A Receptors: Characterized by low single-channel conductance and equal permeability to monovalent and divalent cations.
-
Heteromeric 5-HT3A/B Receptors: Display significantly larger single-channel conductance, faster activation and deactivation kinetics, and lower permeability to calcium ions compared to homomeric receptors.
These receptors are densely located on nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone of the area postrema.
Molecular Mechanism of Action
The emetic reflex, particularly that induced by chemotherapeutic agents, is initiated by the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin binds to and activates 5-HT3 receptors on vagal afferent nerves, triggering a depolarization that transmits the emetic signal to the central nervous system.
Hydrodolasetron functions as a selective and competitive antagonist at these 5-HT3 receptors. By binding to the receptor, it prevents serotonin from docking and activating the channel. This blockade inhibits the inward flow of cations (primarily Na+, K+, and Ca2+), thereby preventing neuronal depolarization and blocking the transmission of the emetic signal.
Quantitative Analysis of Receptor Interaction
While hydrodolasetron is established as a potent and selective 5-HT3 antagonist, specific quantitative binding affinity values (e.g., Ki or IC50) for individual 5-HT3 receptor subtypes are not consistently reported in publicly available literature. However, its pharmacological profile places it among the first-generation antagonists. For comparative context, the table below summarizes the pharmacokinetic properties of hydrodolasetron alongside other notable 5-HT3 antagonists. Second-generation antagonists, such as palonosetron, exhibit a significantly higher binding affinity and a much longer plasma half-life.
| Antagonist | Generation | Active Moiety | Plasma Half-life (t½) | Receptor Binding Affinity |
| Dolasetron | First | Hydrodolasetron | ~7.3 - 8.1 hours | Potent, selective antagonist |
| Ondansetron | First | Ondansetron | ~4 hours | Binds to 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors in addition to 5-HT3 |
| Granisetron | First | Granisetron | ~9 hours | Highly specific for all 5-HT3 receptor subtypes |
| Palonosetron | Second | Palonosetron | ~40 hours | Over 30-fold greater than first-generation antagonists |
Experimental Protocols for Characterization
The affinity and functional activity of compounds like hydrodolasetron at 5-HT3 receptors are determined through a combination of in vitro and in vivo assays.
Radioligand Binding Assays
These assays are the gold standard for quantifying the binding affinity of a compound to a receptor. A competitive binding assay measures the ability of an unlabeled test compound (hydrodolasetron) to displace a radiolabeled ligand (e.g., [3H]granisetron) that has a known high affinity for the 5-HT3 receptor.
Detailed Methodology:
-
Receptor Preparation: Membranes are prepared from cells (e.g., HEK293) stably transfected to express specific human 5-HT3 receptor subtypes (e.g., 5-HT3A).
-
Assay Incubation: A fixed concentration of the radioligand (typically near its dissociation constant, Kd) is incubated with the receptor-containing membranes in a suitable buffer (e.g., 50 mM Tris-HCl).
-
Competition: Increasing concentrations of the unlabeled competitor (hydrodolasetron) are added to the incubation mixture.
-
Equilibrium & Separation: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of hydrodolasetron that inhibits 50% of the specific radioligand binding). The inhibition constant (Ki), which reflects the affinity of hydrodolasetron for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This technique assesses the functional consequences of receptor binding by measuring ion flow through the channel. It is used to determine whether a compound is an agonist, antagonist, or modulator of receptor function.
Detailed Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cells (e.g., HEK293 or oocytes) expressing the 5-HT3 receptor subtype of interest.
-
Voltage Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane potential is clamped at a fixed value (e.g., -70 mV).
-
Agonist Application: A known 5-HT3 receptor agonist (e.g., serotonin) is applied to the cell, causing the ion channels to open and generating an inward current, which is measured by the amplifier.
-
Antagonist Application: To test for antagonism, the cells are pre-incubated with or co-applied with hydrodolasetron before the application of the agonist.
-
Data Analysis: The ability of hydrodolasetron to inhibit the serotonin-induced current is quantified. A dose-response curve can be generated to determine the potency of the antagonism (often expressed as an IC50 value). This method confirms that the compound not only binds to the receptor but also functionally inhibits its activity.
In Vivo Models
Animal models are used to confirm the antiemetic efficacy observed in vitro.
-
Cisplatin-Induced Emesis in Dogs/Ferrets: This is a common model where the animals are treated with the chemotherapeutic agent cisplatin to induce vomiting. The efficacy of dolasetron is evaluated by its ability to reduce the number of emetic episodes.
-
Von Bezold-Jarisch (B-J) Reflex in Rats: Intravenous administration of serotonin in anesthetized rats induces a triad of responses: bradycardia, hypotension, and apnea. This reflex is mediated by 5-HT3 receptors. The ability of dolasetron and its metabolites to inhibit this reflex serves as a measure of their in vivo 5-HT3 receptor blocking activity.
Conclusion
This compound exerts its antiemetic effects through its active metabolite, hydrodolasetron. The core mechanism of action is the selective, competitive antagonism of 5-HT3 receptors, which are ligand-gated ion channels crucial for initiating the emetic reflex. By blocking the binding of serotonin to these receptors on peripheral and central neurons, hydrodolasetron prevents the propagation of signals that lead to nausea and vomiting. While specific binding affinities for different 5-HT3 receptor subtypes are not well-documented publicly, its classification as a first-generation antagonist and its proven clinical efficacy underscore its potent interaction with this receptor class. The characterization of this interaction relies on established experimental protocols, including radioligand binding assays and patch-clamp electrophysiology, which together confirm its affinity and functional antagonism.
References
Hydrodolasetron: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrodolasetron, the active metabolite of the antiemetic agent dolasetron, is a potent and selective serotonin 5-HT₃ receptor antagonist.[1][2] Its primary therapeutic application is the prevention of chemotherapy-induced and postoperative nausea and vomiting.[3] This technical guide provides a comprehensive overview of the pharmacology of hydrodolasetron, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its interactions with cardiac ion channels. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Signaling pathways and experimental workflows are illustrated to facilitate a deeper understanding of its molecular interactions and the methodologies used for its characterization.
Introduction
Dolasetron is rapidly and completely metabolized to hydrodolasetron by carbonyl reductase, and this active metabolite is largely responsible for the pharmacological effects of the parent drug.[2][3] Hydrodolasetron exerts its antiemetic effects through the blockade of 5-HT₃ receptors, which are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. By inhibiting the binding of serotonin to these receptors, hydrodolasetron effectively suppresses the signaling cascade that leads to nausea and vomiting.
Mechanism of Action
The antiemetic effect of hydrodolasetron is mediated by its high affinity and selectivity for the 5-HT₃ receptor. Chemotherapeutic agents and surgical procedures can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT₃ receptors on vagal afferent nerves, which transmit signals to the vomiting center in the medulla, and directly stimulates 5-HT₃ receptors in the CTZ, initiating the emetic reflex. Hydrodolasetron competitively inhibits this interaction, thereby preventing the initiation of the vomiting reflex. It displays low affinity for other serotonin receptor subtypes and dopamine receptors, highlighting its specific pharmacological profile.
Pharmacokinetics
The pharmacokinetic profile of hydrodolasetron has been well-characterized in humans. Following oral administration of dolasetron, the parent drug is rarely detected in plasma due to its rapid and complete conversion to hydrodolasetron.
Absorption and Distribution
Orally administered dolasetron is well absorbed, with an apparent absolute bioavailability of approximately 75%, as determined by hydrodolasetron concentrations. Peak plasma concentrations of hydrodolasetron are reached in approximately 1 hour after oral administration and 0.6 hours after intravenous administration of dolasetron. Food does not affect the bioavailability of orally administered dolasetron. Hydrodolasetron is widely distributed in the body, with a mean apparent volume of distribution of 5.8 L/kg in adults. It is 69-77% bound to plasma proteins, with approximately 50-51% being bound to α₁-acid glycoprotein.
Metabolism and Excretion
Hydrodolasetron is eliminated through multiple pathways, including renal excretion and metabolism. The metabolism is primarily mediated by cytochrome P450 (CYP) isoenzymes, with CYP2D6 being largely responsible for hydroxylation and CYP3A4 and flavin monooxygenase contributing to N-oxidation. Approximately two-thirds of an administered dose is recovered in the urine and one-third in the feces. The elimination half-life of hydrodolasetron is approximately 7.3 to 8.1 hours.
Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Apparent Absolute Bioavailability (oral dolasetron) | ~75% | |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour (oral), ~0.6 hours (IV) | |
| Volume of Distribution (Vd) | 5.8 L/kg (adults) | |
| Plasma Protein Binding | 69-77% | |
| Elimination Half-life (t₁/₂) | 7.3 - 8.1 hours | |
| Apparent Clearance | 9.4 - 13.4 mL/min/kg |
Pharmacodynamics
The primary pharmacodynamic effect of hydrodolasetron is the antagonism of 5-HT₃ receptors. However, it also exhibits off-target effects on cardiac ion channels, which are of clinical significance.
Cardiac Ion Channel Interactions
Hydrodolasetron has been shown to block cardiac sodium (Na⁺) and potassium (K⁺) channels, specifically the hERG (human Ether-à-go-go-Related Gene) channel. This blockade can lead to electrocardiogram (ECG) changes, including prolongation of the PR and QTc intervals and widening of the QRS complex. These effects are related to the plasma concentration of hydrodolasetron and are generally reversible.
| Target Ion Channel | Hydrodolasetron IC₅₀ (µM) | Reference |
| Human Cardiac Na⁺ Channel (hH1) | 8.5 | |
| Human Cardiac K⁺ Channel (hERG) | 12.1 |
Experimental Protocols
5-HT₃ Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of hydrodolasetron to the 5-HT₃ receptor.
References
Dolasetron Mesylate: A Deep Dive into 5-HT3 Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacology of dolasetron mesylate, focusing on its interaction with the 5-hydroxytryptamine type 3 (5-HT3) receptor. Dolasetron, a potent antiemetic agent, undergoes rapid in vivo conversion to its active metabolite, hydrodolasetron, which is primarily responsible for its therapeutic effects. This document provides a comprehensive overview of the receptor binding affinity and kinetics of these compounds, detailed experimental protocols for their characterization, and a visualization of the associated signaling pathways.
Introduction to Dolasetron and the 5-HT3 Receptor
This compound is a selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] These receptors are predominantly located on neurons of the peripheral and central nervous systems.[1] In the gastrointestinal tract, enterochromaffin cells release serotonin (5-HT) in response to emetogenic stimuli, such as chemotherapy. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[2] Centrally, 5-HT3 receptors are found in the chemoreceptor trigger zone (CTZ) of the area postrema, a region of the brainstem involved in emesis.[2]
Dolasetron itself has a short half-life and is rapidly metabolized by carbonyl reductase to hydrodolasetron.[3] This active metabolite exhibits high affinity and selectivity for the 5-HT3 receptor, competitively inhibiting the binding of serotonin and thereby blocking the initiation of the emetic signal.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that will occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
The data presented below summarizes the binding affinity of hydrodolasetron for the human 5-HT3 receptor, in comparison to other commonly used 5-HT3 antagonists.
| Compound | pKi | Ki (nM) | Class |
| Hydrodolasetron | ~7.3 | ~50 | First-generation 5-HT3 Antagonist |
| Ondansetron | 8.70 | 2.0 | First-generation 5-HT3 Antagonist |
| Granisetron | 9.15 | 0.71 | First-generation 5-HT3 Antagonist |
| Palonosetron | ~10.4 | ~0.04 | Second-generation 5-HT3 Antagonist |
Note: Ki values are approximate and can vary based on experimental conditions. The pKi for Hydrodolasetron was calculated from its reported half-life, which often correlates with binding affinity.
Receptor Binding Kinetics
The kinetics of ligand-receptor binding, described by the association rate constant (k_on) and the dissociation rate constant (k_off), provide a more dynamic understanding of the interaction than affinity alone. k_on reflects the rate at which a ligand binds to the receptor, while k_off describes the rate at which it dissociates. The ratio of these two constants (k_off/k_on) determines the equilibrium dissociation constant (Kd), which is conceptually similar to the Ki.
Experimental Protocols
The characterization of dolasetron and hydrodolasetron's binding to the 5-HT3 receptor relies on established in vitro assays. The following sections detail the methodologies for these key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of hydrodolasetron for the 5-HT3 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]granisetron or [³H]GR65630.
-
Test Compound: Hydrodolasetron.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT3 receptor.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
Increasing concentrations of hydrodolasetron (the competitor).
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a known, non-radioactive 5-HT3 antagonist.
-
For determining total binding, another set of wells will contain the membrane preparation and the radioligand only.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. The membranes with the bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the hydrodolasetron concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of hydrodolasetron that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺) into the neuron. This influx leads to membrane depolarization and the generation of an excitatory postsynaptic potential, propagating the neuronal signal. Hydrodolasetron acts as a competitive antagonist, blocking the binding of serotonin and thereby preventing channel opening and subsequent signal transduction.
Recent studies have also elucidated downstream signaling cascades initiated by 5-HT3 receptor activation. The influx of Ca²⁺ can activate calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.
References
An In-Depth Technical Guide to the In Vitro Characterization of Dolasetron Mesylate
Introduction
Dolasetron mesylate is a potent and selective serotonin subtype 3 (5-HT3) receptor antagonist.[1][2][3] It is clinically utilized for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[1][4] Upon administration, dolasetron is rapidly and extensively converted by carbonyl reductase to a major, pharmacologically active metabolite, hydrodolasetron, which is largely responsible for the therapeutic effect. A comprehensive in vitro characterization is essential to understand its mechanism of action, pharmacological profile, and potential off-target effects. This guide provides a detailed overview of the key in vitro studies used to characterize this compound, including receptor binding assays, electrophysiological assessments, and metabolic profiling.
Mechanism of Action and 5-HT3 Receptor Binding
Dolasetron and its active metabolite, hydrodolasetron, exert their antiemetic effects by competitively blocking the binding of serotonin to 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema. Blockade of these channels prevents the initiation of the vomiting reflex triggered by serotonin release.
Data Presentation: 5-HT3 Receptor Affinity
The inhibitory potency of dolasetron and hydrodolasetron at the 5-HT3 receptor has been quantified using in vitro assays. Hydrodolasetron demonstrates significantly higher potency than the parent compound.
| Compound | Parameter | Value (nM) | Cell Line |
| Dolasetron | IC50 | 3.8 | NG108-15 Mouse Neuroblastoma x Rat Glioma |
| Hydrodolasetron | IC50 | 0.1 | NG108-15 Mouse Neuroblastoma x Rat Glioma |
Data sourced from in vitro studies on voltage-clamped NG108-15 cells.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of 5-HT3 receptor activation by serotonin and its inhibition by hydrodolasetron.
Caption: 5-HT3 receptor signaling and competitive antagonism by hydrodolasetron.
Experimental Protocol: 5-HT3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of dolasetron and hydrodolasetron for the human 5-HT3 receptor.
Materials:
-
HEK293 cells stably transfected with the human 5-HT3 receptor.
-
Radioligand: [3H]-Granisetron or a similar high-affinity 5-HT3 antagonist.
-
Unlabeled Ligands: this compound, hydrodolasetron, and a known potent 5-HT3 antagonist (e.g., ondansetron) for defining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.
-
96-well plates, scintillation vials, filtration manifold, and a scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293-h5HT3 cells.
-
Homogenize cells in ice-cold assay buffer and centrifuge at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/assay tube.
-
-
Competition Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of test compounds (dolasetron, hydrodolasetron).
-
To each tube, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of a high concentration of unlabeled antagonist (e.g., 10 µM ondansetron for non-specific binding) OR 50 µL of the test compound at varying concentrations.
-
50 µL of [3H]-Granisetron at a final concentration at or near its Kd (e.g., 0.5 nM).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the mixture for 60 minutes at room temperature to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Electrophysiological Characterization
While therapeutically beneficial at 5-HT3 receptors, dolasetron and its metabolite can interact with cardiac ion channels, an effect linked to ECG interval changes (PR, QRS, and QTc prolongation) observed in clinical settings. In vitro electrophysiology studies are crucial for characterizing these off-target effects.
Data Presentation: Cardiac Ion Channel Blockade
Patch-clamp electrophysiology studies on cloned human cardiac ion channels have quantified the inhibitory effects of dolasetron and hydrodolasetron (MDL 74,156).
| Compound | Ion Channel | Parameter | Value (µM) |
| Dolasetron | hH1 (Cardiac Na+) | IC50 | 38.0 |
| Hydrodolasetron | hH1 (Cardiac Na+) | IC50 | 8.5 |
| Dolasetron | HERG (Cardiac K+) | IC50 | 5.95 |
| Hydrodolasetron | HERG (Cardiac K+) | IC50 | 12.1 |
Data sourced from patch-clamp electrophysiology studies.
Experimental Workflow Diagram
The diagram below outlines the typical workflow for an automated patch-clamp experiment to assess ion channel activity.
Caption: Experimental workflow for a whole-cell patch-clamp assay.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of dolasetron and hydrodolasetron on human cardiac sodium (hH1) and potassium (HERG) channels.
Materials:
-
Cell line stably expressing the target ion channel (e.g., HEK-hH1 or CHO-HERG).
-
External Solution (ACSF): Composed of (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4, bubbled with 95% O2–5% CO2.
-
Internal (Pipette) Solution: For K+ currents, composed of (in mM) 130 K-gluconate, 5 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH 7.3.
-
Patch pipettes (borosilicate glass, resistance 2-4 MΩ).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Micromanipulator and perfusion system.
-
Test compounds: this compound and hydrodolasetron dissolved in an appropriate vehicle.
Methodology:
-
Cell Preparation:
-
Plate cells onto glass coverslips a day before the experiment.
-
Just before recording, place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Obtaining a Recording:
-
Fabricate a patch pipette using a micropipette puller and fill it with the internal solution.
-
Using the micromanipulator, approach a single, healthy cell with the pipette tip while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply brief, gentle suction to rupture the cell membrane patch, achieving the whole-cell configuration which allows electrical access to the cell's interior.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a specific potential (e.g., -80 mV).
-
Apply a series of voltage steps designed to elicit the specific current of interest (e.g., a depolarizing step to +20 mV to activate HERG channels, followed by a repolarizing step to -50 mV to measure the tail current).
-
Record the baseline currents for several minutes to ensure stability.
-
-
Compound Application:
-
Using the perfusion system, apply the external solution containing the vehicle to establish a baseline.
-
Apply increasing concentrations of dolasetron or hydrodolasetron, allowing the effect to reach a steady state at each concentration.
-
Perform a final washout with the control external solution to check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage inhibition against the compound concentration and fit the data to a dose-response equation to determine the IC50 value.
-
In Vitro Metabolism
The metabolic profile of dolasetron is critical to its pharmacology. The parent drug is a prodrug, rapidly converted to the active hydrodolasetron. This active metabolite is then further metabolized, primarily by the liver's cytochrome P450 (CYP) enzyme system.
Data Presentation: Metabolic Parameters
In vitro studies using human liver microsomes have identified the key enzymes responsible for hydrodolasetron's metabolism and its potential for drug-drug interactions.
| Compound | Parameter | Enzyme | Value (µM) |
| Reduced Dolasetron | IC50 (Inhibition) | CYP2D6 | 70 |
Data sourced from studies with human liver microsomes.
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic pathways for dolasetron.
Caption: In vitro metabolic pathways of dolasetron.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
Objective: To identify the major metabolites of hydrodolasetron and the CYP450 enzymes involved in their formation.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Hydrodolasetron.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Selective CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) for reaction phenotyping.
-
Acetonitrile or methanol (for quenching the reaction).
-
LC-MS/MS system for analysis.
Methodology:
-
Incubation Setup:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
In separate tubes, pre-warm the master mix, HLM suspension (e.g., to a final concentration of 0.5-1.0 mg/mL), and hydrodolasetron solution (e.g., to a final concentration of 1-10 µM) at 37°C.
-
For phenotyping experiments, pre-incubate the HLM and master mix with a selective CYP inhibitor for 5-10 minutes before adding the substrate.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the hydrodolasetron solution to the pre-warmed HLM/master mix.
-
Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor the disappearance of the parent compound (hydrodolasetron) over time to determine metabolic stability (half-life).
-
Use the mass spectrometer to search for potential metabolites based on predicted biotransformations (e.g., +16 Da for hydroxylation, +16 Da for N-oxidation).
-
Quantify the formation of metabolites in the presence and absence of selective inhibitors to identify the specific CYP enzymes responsible for each metabolic pathway.
-
Conclusion
The in vitro characterization of this compound provides a comprehensive understanding of its pharmacological and toxicological profile. These studies confirm that its therapeutic activity is primarily mediated by its high-potency metabolite, hydrodolasetron, through the selective antagonism of the 5-HT3 receptor. Furthermore, in vitro electrophysiology and metabolism assays are indispensable for identifying potential liabilities, such as cardiac ion channel blockade and metabolic pathways involving key CYP enzymes, which are critical for predicting clinical outcomes and potential drug-drug interactions. This body of in vitro data forms the foundational knowledge for the safe and effective clinical use of dolasetron.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacodynamics of Dolasetron Mesylate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacodynamics of dolasetron mesylate, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, as observed in various animal models. It details the drug's mechanism of action, efficacy in preventing emesis, cardiovascular effects, and the experimental protocols used for its evaluation.
Core Mechanism of Action: 5-HT3 Receptor Antagonism
This compound is a prodrug that is rapidly and completely metabolized to its active metabolite, hydrodolasetron.[1][2] Hydrodolasetron exhibits a high affinity for 5-HT3 receptors, which are ligand-gated ion channels located on peripheral and central neurons.[3][4] In the context of emesis induced by chemotherapy or radiation, serotonin is released from enterochromaffin cells in the small intestine.[5] This released serotonin activates 5-HT3 receptors on vagal afferent nerves in the periphery and in the chemoreceptor trigger zone (CTZ) of the area postrema in the central nervous system, initiating the vomiting reflex. Hydrodolasetron competitively blocks these receptors, thereby inhibiting the emetic signal.
Antiemetic Efficacy in Animal Models
The antiemetic properties of dolasetron have been demonstrated in several animal models, primarily using emetogenic challenges like cisplatin, doxorubicin, and xylazine.
| Animal Model | Emetogenic Agent | Dolasetron Dose | Route | Efficacy | Reference |
| Ferret | Cisplatin (10 mg/kg IV) | ≥0.5 mg/kg | IV | Significant reduction in the number of vomits over 4 hours. | |
| Dog | Cisplatin (10 mg/kg IV) | ≥0.5 mg/kg | PO / IV | Significant reduction in the number of vomits over 4 hours. | |
| Cat | Xylazine (0.44 mg/kg IM) | 0.8 mg/kg & 1.0 mg/kg | SC | No significant difference in emetic events compared to saline. |
Note: The study in cats suggested that higher doses may be required for efficacy against xylazine-induced emesis.
A typical experimental workflow for evaluating the antiemetic efficacy of dolasetron involves acclimatizing the animals, administering the drug, challenging with an emetogenic agent, and observing the response.
Protocol: Cisplatin-Induced Emesis in Dogs/Ferrets
-
Animal Selection: Healthy, conscious adult beagles or ferrets are used. Animals are fasted overnight with free access to water.
-
Acclimatization: Animals are placed in observation cages to allow them to acclimate to the environment.
-
Drug Administration: this compound or a vehicle control is administered either intravenously (IV) or orally (PO). A pretreatment time, typically 30-60 minutes, is allowed before the emetic challenge.
-
Emetogenic Challenge: A potent emetogen, such as cisplatin (e.g., 10 mg/kg), is administered intravenously.
-
Observation Period: The animals are continuously observed for a defined period (e.g., 4 hours). Key parameters recorded include:
-
The number of retches and vomits (emetic episodes).
-
The latency to the first emetic episode.
-
-
Data Analysis: The mean number of emetic episodes in the dolasetron-treated group is compared to the control group using appropriate statistical tests (e.g., t-test).
Pharmacokinetics of Dolasetron and Hydrodolasetron
Dolasetron acts as a prodrug, being rapidly converted to the active metabolite hydrodolasetron. The pharmacokinetic profile of hydrodolasetron is more clinically relevant due to its longer half-life and greater potency.
| Animal Model | Drug Administered (Dose) | Analyte | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Cat | Dolasetron (0.8 mg/kg) | Hydrodolasetron | IV | 116 (69-316) | 0.5 (0.3-0.5) | 3.3 (2.9-7.2) | |
| Cat | Dolasetron (0.8 mg/kg) | Hydrodolasetron | SC | 67.9 (60.4-117) | 0.5 (0.5-1.0) | 3.8 (2.9-5.3) | |
| Dog | Dolasetron (2 mg/kg) | Dolasetron | IV | - | - | 0.1 | |
| Dog | Dolasetron (2 mg/kg) | Hydrodolasetron | IV | ~250 | ~0.5 | ~4.0 | |
| Dog | Dolasetron (5 mg/kg) | Hydrodolasetron | PO | ~150 | 0.33 | ~4.0 |
Values are presented as median (range) for cats and approximate means for dogs.
Cardiovascular Pharmacodynamics
A significant aspect of dolasetron's pharmacodynamic profile is its effect on cardiac electrophysiology. Both dolasetron and its metabolites have been shown to possess electrophysiological properties, primarily by blocking cardiac sodium channels. This action can lead to changes in electrocardiogram (ECG) intervals.
-
ECG Interval Changes: In animal models and humans, dolasetron administration is associated with reversible, dose-dependent prolongation of PR and QRS intervals. QTc interval prolongation has also been observed, particularly at higher doses, which is mainly a consequence of the QRS widening.
-
Mechanism: The blockade of fast sodium channels slows cardiac depolarization, leading to a reduction in the maximum upstroke velocity of the action potential (Vmax) and a widening of the QRS complex. Some interaction with potassium channels affecting repolarization has also been suggested.
-
Animal Model Concordance: Non-rodent animal models have shown high predictive value for QT prolongation effects in humans, with a concordance rate of approximately 90%. This underscores the relevance of cardiovascular safety studies in animals during preclinical development.
-
Animal Model: Conscious, telemetered dogs are a common model for assessing cardiovascular safety, allowing for continuous ECG monitoring without the confounding effects of anesthesia.
-
Baseline Measurement: Stable baseline ECG recordings are obtained before drug administration.
-
Drug Administration: Dolasetron is administered, often at escalating doses, via the intended clinical route (e.g., IV).
-
Continuous Monitoring: ECG, heart rate, and blood pressure are monitored continuously for an extended period post-dose (e.g., up to 24 hours).
-
Data Analysis: Changes in PR, QRS, and QT/QTc intervals from baseline are measured and analyzed. The relationship between plasma concentrations of hydrodolasetron and the magnitude of ECG changes is often established.
Summary and Conclusion
Animal models have been instrumental in elucidating the pharmacodynamic profile of this compound. Studies in dogs and ferrets have confirmed its efficacy as an antiemetic, mediated by the potent 5-HT3 receptor antagonism of its active metabolite, hydrodolasetron. Pharmacokinetic studies in cats and dogs have characterized the rapid conversion of dolasetron to hydrodolasetron and the latter's systemic exposure. Furthermore, cardiovascular studies in animal models have accurately predicted the dose-dependent effects on cardiac conduction observed in humans, highlighting the importance of these models in safety pharmacology. This body of research provides a solid foundation for the clinical application of dolasetron and for the development of future antiemetic therapies.
References
- 1. Preliminary pharmacokinetics of intravenous and subcutaneous dolasetron and pharmacodynamics of subcutaneous dolasetron in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Preclinical Evaluation of Dolasetron Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron mesylate is a potent and highly selective serotonin subtype 3 (5-HT3) receptor antagonist.[1] It is clinically used for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[2] Dolasetron is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron, which is responsible for the majority of the pharmacological activity.[3][4] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, focusing on its pharmacodynamics, pharmacokinetics, antiemetic efficacy, and safety pharmacology.
Pharmacodynamics
Mechanism of Action
Chemotherapeutic agents can induce nausea and vomiting by causing the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[3] This released serotonin then activates 5-HT3 receptors located on vagal afferent nerves, which initiates the vomiting reflex. Dolasetron and its active metabolite, hydrodolasetron, act as competitive antagonists at these 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema, thereby blocking the emetic signal.
Receptor and Ion Channel Binding Affinity
Dolasetron and hydrodolasetron exhibit high affinity for the 5-HT3 receptor and low affinity for other receptors, such as dopamine D2 receptors, indicating a high degree of selectivity. However, off-target effects on cardiac ion channels have been identified as a key safety consideration. The following table summarizes the in vitro binding affinities and inhibitory concentrations.
| Compound | Target | Assay Type | Species | Value | Units | Reference |
| Dolasetron | 5-HT3 Receptor | Radioligand Binding (Ki) | Rat Brain | 330 | nM | |
| Hydrodolasetron | 5-HT3 Receptor | Radioligand Binding (Ki) | Rat Brain | 43 | nM | |
| Dolasetron | 5-HT3 Receptor | Functional Assay (IC50) | Neuroblastoma Cells | 3.8 | nM | |
| Hydrodolasetron | 5-HT3 Receptor | Functional Assay (IC50) | Neuroblastoma Cells | 0.1 | nM | |
| Dolasetron | hERG K+ Channel | Patch Clamp (IC50) | Human | 5.23 | µM | |
| Dolasetron | hH1 Na+ Channel | Patch Clamp (IC50) | Human | 38.0 | µM | |
| Hydrodolasetron | hERG K+ Channel | Patch Clamp (IC50) | Human | 12.1 | µM | |
| Hydrodolasetron | hH1 Na+ Channel | Patch Clamp (IC50) | Human | 8.5 | µM |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of chemotherapy-induced emesis and the preclinical workflows for evaluating antiemetic drugs.
Preclinical Pharmacokinetics
Dolasetron is rapidly converted to hydrodolasetron, which has a longer half-life and is the primary active moiety. The pharmacokinetic profiles of both dolasetron and hydrodolasetron have been characterized in several preclinical species.
| Species | Compound | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | F (%) | Reference |
| Dog | Dolasetron | IV | 2 | - | - | 0.1 | - | - | |
| Dog | Dolasetron | PO | 5 | - | - | - | - | 7 | |
| Dog | Hydrodolasetron | IV | 2 | 0.33 | - | 4.0 | - | - | |
| Dog | Hydrodolasetron | PO | 5 | 1.5 | - | 4.0 | - | ~100 | |
| Cat | Hydrodolasetron | IV | 0.8 | 0.5 | 116 | 3.3 | 323 | - | |
| Cat | Hydrodolasetron | SC | 0.8 | 0.5 | 67.9 | 3.8 | 437 | - |
Antiemetic Efficacy
The antiemetic efficacy of dolasetron has been demonstrated in various animal models of chemotherapy-induced emesis. The ferret is a commonly used model due to its robust emetic response to cytotoxic agents.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
-
Animal Model: Male ferrets are commonly used.
-
Acclimatization: Animals are individually housed and allowed to acclimate for at least one week before the experiment.
-
Fasting: Food is withheld for approximately 18-24 hours prior to dosing, with water available ad libitum.
-
Drug Administration: this compound or vehicle is administered intravenously (IV) or orally (PO) at specified times before the emetogen.
-
Emetogen Challenge: Cisplatin is administered intravenously at a dose of 5-10 mg/kg to induce emesis.
-
Observation: Animals are observed continuously for at least 4 hours post-cisplatin administration. The number of retches and vomits are recorded.
-
Data Analysis: The efficacy of dolasetron is evaluated by comparing the number of emetic episodes in the treated group to the vehicle control group.
Safety Pharmacology
The primary safety concern for dolasetron is its potential to cause cardiac arrhythmias by prolonging the QT interval. Therefore, a thorough cardiovascular safety assessment is a critical component of its preclinical evaluation.
Cardiovascular Safety Assessment
-
Animal Model: Beagle dogs surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters.
-
Experimental Design: A crossover design is often employed where each animal receives both vehicle and dolasetron on separate occasions.
-
Parameters Monitored: Electrocardiogram (ECG) for PR, QRS, and QT intervals, heart rate, and blood pressure are continuously recorded.
-
Data Analysis: The effects of dolasetron on cardiovascular parameters are compared to baseline and vehicle control data.
-
Methodology: Whole-cell patch-clamp electrophysiology is the gold standard for assessing the inhibitory effect of a compound on the hERG potassium channel.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Procedure:
-
A baseline hERG current is established.
-
Increasing concentrations of dolasetron or hydrodolasetron are applied to the cells.
-
The inhibition of the hERG current is measured at each concentration.
-
-
Data Analysis: The concentration-response data is used to calculate the IC50 value, which represents the concentration of the drug that causes 50% inhibition of the hERG current.
Toxicology
Acute Toxicity
Single-dose toxicity studies have been conducted in rodents to determine the lethal dose.
| Species | Route | Sex | LD50 (mg/kg) | Reference |
| Mouse | IV | Male | 160 | |
| Mouse | IV | Female | 140 | |
| Rat | IV | Male/Female | 140 |
Symptoms of acute toxicity at lethal doses included tremors, depression, and convulsions.
Carcinogenicity
Long-term carcinogenicity studies have been conducted in mice and rats. In a 24-month study in mice, an increased incidence of hepatocellular adenomas and carcinomas was observed in males at high doses. No tumorigenic effects were observed in female mice or in rats of either sex.
Conclusion
The preclinical evaluation of this compound demonstrates its efficacy as a selective 5-HT3 receptor antagonist for the prevention of emesis. Its rapid conversion to the more potent and longer-lasting metabolite, hydrodolasetron, is a key pharmacokinetic feature. The primary safety concern identified in preclinical studies is the potential for QT interval prolongation due to the blockade of cardiac ion channels, particularly hERG. This necessitates careful cardiovascular monitoring in clinical use. The comprehensive preclinical data package, including pharmacodynamics, pharmacokinetics, efficacy, and safety pharmacology, has provided a solid foundation for the clinical development and use of this compound.
References
- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Off-Target Effects of Dolasetron Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the off-target effects of dolasetron mesylate, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. While its therapeutic efficacy is well-established, a thorough understanding of its off-target interactions is crucial for a complete safety assessment. Dolasetron is rapidly converted in vivo to its active metabolite, hydrodolasetron, which is responsible for both its on-target and off-target pharmacological activities.[1] This guide focuses on the off-target profile of hydrodolasetron, summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected signaling pathways.
Data Presentation: Off-Target Interaction Profile of Hydrodolasetron
The following table summarizes the available quantitative data on the inhibitory activity of hydrodolasetron at key off-target sites.
| Target Ion Channel | Active Metabolite | IC50 (µM) | Assay Type | Species | Reference |
| Human Cardiac K+ Channel (hERG) | Hydrodolasetron | 12.1 | Whole-Cell Patch Clamp | Human | [1] |
| Human Cardiac Na+ Channel (hH1) | Hydrodolasetron | 8.5 | Whole-Cell Patch Clamp | Human |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of inhibition.
Experimental Protocols
The investigation of this compound's off-target effects relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to generate the data presented above.
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. While a comprehensive public binding profile for hydrodolasetron is unavailable, the following protocol outlines the general procedure for such a screen.
Objective: To determine the binding affinity of hydrodolasetron for a panel of off-target receptors.
Materials:
-
Test Compound: Hydrodolasetron
-
Radioligand: A specific radiolabeled ligand for each receptor of interest (e.g., [3H]-spiperone for dopamine D2 receptors).
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the receptor of interest or from specific tissue homogenates.
-
Assay Buffer: Buffer solution appropriate for the specific receptor being tested.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (hydrodolasetron).
-
"Total binding" wells contain only the receptor and radioligand.
-
"Non-specific binding" wells contain the receptor, radioligand, and a high concentration of an unlabeled ligand known to saturate the receptor, to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value for the test compound is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-cell patch-clamp electrophysiology is a powerful technique used to measure the flow of ions through ion channels in the cell membrane. This method was used to determine the IC50 values for hydrodolasetron's inhibition of hERG and cardiac sodium channels.
Objective: To measure the inhibitory effect of hydrodolasetron on cardiac ion channel currents.
Materials:
-
Cell Line: A mammalian cell line (e.g., HEK-293 cells) stably transfected with the gene encoding the ion channel of interest (e.g., hERG or Nav1.5).
-
Patch Clamp Rig: Includes a microscope, micromanipulator, amplifier, and data acquisition system.
-
Glass Micropipettes: Pulled to a fine tip and filled with an internal solution.
-
External and Internal Solutions: Ionic solutions designed to isolate the specific ion current being measured.
-
Test Compound: Hydrodolasetron.
Procedure:
-
Cell Preparation: Cells expressing the target ion channel are plated on coverslips for recording.
-
Pipette Positioning: A glass micropipette filled with the internal solution is brought into contact with the cell membrane under microscopic guidance.
-
Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is clamped at a holding potential using the patch-clamp amplifier.
-
Current Recording: A series of voltage steps (a "voltage protocol") is applied to the cell to elicit ion channel currents, which are recorded by the amplifier.
-
Drug Application: The external solution is perfused with a solution containing a known concentration of hydrodolasetron.
-
Inhibition Measurement: The ion channel currents are recorded again in the presence of the drug. The degree of inhibition is calculated by comparing the current amplitude before and after drug application.
-
Dose-Response Analysis: This process is repeated for a range of hydrodolasetron concentrations to generate a dose-response curve and determine the IC50 value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the off-target effects of this compound.
References
Investigating Serotonin Pathways with Dolasetron Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the use of dolasetron mesylate as a tool for investigating serotonin pathways. This compound, a potent and selective serotonin 5-HT3 receptor antagonist, serves as a critical agent in both clinical applications and preclinical research for elucidating the role of serotonin in physiological and pathological processes.[1][2][3][4] This document outlines its mechanism of action, presents key pharmacological data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological and experimental workflows.
Introduction to this compound and its Role in Serotonin Pathways
Dolasetron is an antiemetic and antinauseant agent that functions as a highly specific and selective antagonist of the serotonin 5-HT3 receptor.[5] In vivo, dolasetron is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron. It is this active metabolite that is largely responsible for the pharmacological effects of the drug.
The primary application of this compound is in the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery. Its mechanism of action is centered on the blockade of 5-HT3 receptors, which are ligand-gated ion channels located on vagal afferents in the periphery and in the chemoreceptor trigger zone (CTZ) of the central nervous system. By competitively inhibiting the binding of serotonin to these receptors, dolasetron and hydrodolasetron interrupt the signaling cascade that initiates the vomiting reflex.
Pharmacological Data
The potency and selectivity of dolasetron and its active metabolite, hydrodolasetron, have been characterized through various in vitro assays. This quantitative data is essential for understanding their interaction with the 5-HT3 receptor and for comparing their efficacy to other 5-HT3 receptor antagonists.
| Compound | Parameter | Value (nM) | Cell Line | Assay Type |
| Dolasetron | IC50 | 3.8 | NG108-15 | Inhibition of 5-HT3 receptor-mediated inward ionic currents |
| Hydrodolasetron | IC50 | 0.1 | NG108-15 | Inhibition of 5-HT3 receptor-mediated inward ionic currents |
Table 1: In Vitro Potency of Dolasetron and Hydrodolasetron. This table summarizes the half-maximal inhibitory concentration (IC50) values for dolasetron and its active metabolite, hydrodolasetron, at the 5-HT3 receptor.
While specific Ki values for dolasetron and hydrodolasetron are not consistently reported in publicly available literature, the IC50 values demonstrate the high potency of the active metabolite. For comparative context, the second-generation 5-HT3 antagonist, palonosetron, exhibits a receptor binding affinity that is over 30-fold greater than first-generation antagonists like dolasetron.
| 5-HT3 Antagonist | Half-life (hours) | Receptor Binding Affinity |
| Hydrodolasetron | ~7.3 | First-Generation |
| Ondansetron | ~4 | First-Generation |
| Granisetron | ~9 | First-Generation |
| Palonosetron | ~40 | Second-Generation (>30-fold higher than first-gen) |
Table 2: Comparative Pharmacokinetics and Affinity of 5-HT3 Receptor Antagonists. This table provides a comparison of the plasma half-life and relative binding affinity of hydrodolasetron with other commonly used 5-HT3 receptor antagonists.
Experimental Protocols
Investigating the interaction of this compound with serotonin pathways involves a variety of established experimental techniques. The following sections provide detailed methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of an unlabeled compound (e.g., hydrodolasetron) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of hydrodolasetron for the 5-HT3 receptor.
Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.
-
Radioligand: [3H]granisetron or [3H]GR65630, high-affinity 5-HT3 receptor antagonists.
-
Test Compound: Hydrodolasetron, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: 96-well microplates, filtration apparatus (e.g., Brandel or Packard cell harvester), glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), and a liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT3 receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of hydrodolasetron (the competitor).
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
The membrane preparation.
-
For determining non-specific binding, a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM tropisetron) is used in place of the test compound.
-
For determining total binding, the test compound is omitted.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of hydrodolasetron that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Influx Assay
This functional assay measures the ability of an antagonist to inhibit the ion channel function of the 5-HT3 receptor. Activation of the 5-HT3 receptor, a ligand-gated ion channel, leads to an influx of cations, including Ca2+.
Objective: To determine the potency of hydrodolasetron in inhibiting serotonin-induced calcium influx in cells expressing the 5-HT3 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT3 receptor.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Indo-1 AM.
-
Agonist: Serotonin (5-HT).
-
Antagonist: Hydrodolasetron.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium.
-
Instrumentation: A fluorescence microplate reader with kinetic reading capabilities or a flow cytometer.
Protocol:
-
Cell Plating: Seed the HEK293-5HT3 cells into 96-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Addition: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of hydrodolasetron for a defined period.
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of serotonin into the wells to stimulate the 5-HT3 receptors.
-
Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the serotonin-induced response against the logarithm of the hydrodolasetron concentration.
-
Determine the IC50 value, which represents the concentration of hydrodolasetron that causes 50% inhibition of the maximal serotonin response.
-
Electrophysiological Recording (Two-Electrode Voltage Clamp)
This technique directly measures the ion flow through the 5-HT3 receptor channel in response to agonist application and its inhibition by an antagonist.
Objective: To characterize the inhibitory effect of hydrodolasetron on serotonin-induced currents in Xenopus oocytes or mammalian cells expressing 5-HT3 receptors.
Materials:
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding the human 5-HT3 receptor, or a mammalian cell line (e.g., HEK293) expressing the receptor.
-
Recording Solution: An appropriate external recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES).
-
Agonist: Serotonin (5-HT).
-
Antagonist: Hydrodolasetron.
-
Instrumentation: A two-electrode voltage clamp amplifier, microelectrodes, a perfusion system, and data acquisition software.
Protocol:
-
Cell/Oocyte Preparation: Prepare the cells or oocytes expressing the 5-HT3 receptors for recording. For oocytes, this involves enzymatic and mechanical defolliculation.
-
Electrode Placement: Impale the cell or oocyte with two microelectrodes, one for voltage sensing and the other for current injection.
-
Voltage Clamping: Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Perfuse the cell with the recording solution containing a specific concentration of serotonin to elicit an inward current.
-
Antagonist Application: After washing out the agonist, pre-incubate the cell with varying concentrations of hydrodolasetron for a set period.
-
Co-application: While still in the presence of hydrodolasetron, apply the same concentration of serotonin again and record the resulting current.
-
Data Analysis:
-
Measure the peak amplitude of the serotonin-induced current in the absence and presence of different concentrations of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the hydrodolasetron concentration to determine the IC50 value.
-
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Serotonin (5-HT3) mediated emesis pathway and the antagonistic action of hydrodolasetron.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a calcium influx assay.
Conclusion
This compound, through its active metabolite hydrodolasetron, is a powerful tool for probing the function of serotonin's 5-HT3 receptor-mediated pathways. Its high potency and selectivity make it an invaluable antagonist for both in vitro and in vivo studies aimed at understanding the role of this pathway in emesis, as well as other physiological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the pharmacological properties of dolasetron and other 5-HT3 receptor modulators, thereby advancing our understanding of serotonergic signaling and facilitating the development of novel therapeutics.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. pharmacology-of-the-human-metabolites-of-dolasetron-an-antiemetic-5-ht3-receptor-antagonist - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
Dolasetron Mesylate: A Technical Guide for the Investigation of Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visceral hypersensitivity, a hallmark of functional bowel disorders such as Irritable Bowel Syndrome (IBS), presents a significant challenge in gastroenterology.[1] This condition is characterized by a lowered pain threshold and an exaggerated response to visceral stimuli.[1] Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter in the gut-brain axis, plays a crucial role in modulating visceral sensation, primarily through the 5-HT3 receptor.[2][3] Dolasetron mesylate, a potent and selective 5-HT3 receptor antagonist, offers a valuable pharmacological tool for elucidating the mechanisms of visceral hypersensitivity and for the preclinical evaluation of novel therapeutic agents.[4] This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in the study of visceral hypersensitivity, including detailed experimental protocols, data presentation formats, and visualization of relevant signaling pathways.
Introduction: The Role of 5-HT3 Receptors in Visceral Hypersensitivity
The gastrointestinal (GI) tract is richly innervated by intrinsic and extrinsic primary afferent neurons that transmit sensory information, including pain, to the central nervous system. Enterochromaffin cells in the gut epithelium release 5-HT in response to various stimuli, including mechanical stretch and inflammation. This released 5-HT activates 5-HT3 receptors located on the terminals of vagal and spinal afferent nerves, leading to the generation of nociceptive signals. In conditions of visceral hypersensitivity, there is often an upregulation of this signaling pathway, contributing to heightened pain perception.
This compound, along with its active metabolite hydrodolasetron, acts as a competitive antagonist at the 5-HT3 receptor. By blocking the binding of 5-HT, dolasetron effectively inhibits the depolarization of afferent neurons, thereby attenuating the transmission of pain signals from the viscera. This mechanism of action makes dolasetron a highly specific tool for investigating the contribution of the 5-HT3 pathway to visceral nociception.
Experimental Models of Visceral Hypersensitivity
To study the effects of this compound on visceral hypersensitivity, robust and reproducible animal models are essential. Two commonly employed models are the trinitrobenzene sulfonic acid (TNBS) and dextran sulfate sodium (DSS) induced colitis models in rodents.
TNBS-Induced Colitis Model
This model induces a chronic, T-cell-mediated inflammation of the colon, leading to long-lasting visceral hypersensitivity that persists even after the acute inflammation has resolved.
DSS-Induced Colitis Model
Administration of DSS in drinking water induces an acute, self-limiting colitis characterized by epithelial damage and inflammation, which is also associated with the development of visceral hypersensitivity.
Assessment of Visceral Hypersensitivity
The primary method for assessing visceral sensitivity in animal models is colorectal distension (CRD). This technique involves inflating a balloon catheter inserted into the colorectum and measuring the animal's response.
Visceromotor Response (VMR)
The VMR is a quantifiable reflex contraction of the abdominal and hind limb musculature in response to CRD. It is a widely accepted surrogate for visceral pain in conscious or lightly sedated animals. The response is typically measured using electromyography (EMG) electrodes implanted in the abdominal muscles.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in a rat model of visceral hypersensitivity.
Induction of Visceral Hypersensitivity (TNBS Model)
-
Animal Model: Male Wistar rats (200-250g).
-
Anesthesia: Isoflurane or a similar inhalant anesthetic.
-
TNBS Administration:
-
A flexible catheter is inserted 8 cm proximal to the anus.
-
TNBS (50 mg/kg) dissolved in 0.5 mL of 50% ethanol is slowly instilled into the colon.
-
The rat is held in a head-down position for 1 minute to ensure distribution of the TNBS.
-
-
Recovery: Animals are allowed to recover for at least 7 days before visceral sensitivity testing to allow the acute inflammation to subside, leaving a state of chronic hypersensitivity.
Colorectal Distension and VMR Measurement
-
Animal Preparation:
-
Rats are fasted overnight with free access to water.
-
Under light isoflurane anesthesia, a flexible balloon catheter (e.g., 4-5 cm) is inserted intra-rectally, with the tip positioned 1 cm proximal to the anus.
-
EMG electrodes are attached to the external oblique abdominal muscles.
-
-
Distension Protocol:
-
A series of graded, phasic colorectal distensions are performed (e.g., 20, 40, 60, 80 mmHg), with each distension lasting for 20 seconds followed by a 4-minute rest period.
-
-
Data Acquisition:
-
EMG activity is recorded and quantified during the distension periods. The VMR is typically expressed as the area under the curve (AUC) of the EMG signal.
-
This compound Administration
-
Drug Preparation: this compound is dissolved in sterile saline.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Dosage: Based on its clinical use for preventing chemotherapy-induced nausea and vomiting, a starting dose range for preclinical studies in rats could be extrapolated. Doses used in clinical trials for IV administration are around 1.8 mg/kg. Preclinical dose-response studies are recommended to determine the optimal dose for visceral pain models.
-
Timing: Dolasetron is typically administered 30-60 minutes prior to the CRD procedure to ensure adequate systemic absorption and receptor binding.
Data Presentation
Quantitative data from these experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on Visceromotor Response to Colorectal Distension in a Rat Model of Visceral Hypersensitivity
| Treatment Group | Dose (mg/kg) | VMR (AUC) at 20 mmHg (mean ± SEM) | VMR (AUC) at 40 mmHg (mean ± SEM) | VMR (AUC) at 60 mmHg (mean ± SEM) | VMR (AUC) at 80 mmHg (mean ± SEM) |
| Vehicle Control | - | ||||
| Dolasetron | 0.1 | ||||
| Dolasetron | 1.0 | ||||
| Dolasetron | 10.0 |
Note: This table is a template. The actual data would be populated from experimental results.
Signaling Pathways and Visualizations
The mechanism of action of this compound in mitigating visceral hypersensitivity is centered on the blockade of the 5-HT3 receptor signaling cascade in primary afferent neurons.
5-HT3 Receptor Signaling Pathway
Upon release from enterochromaffin cells, 5-HT binds to the 5-HT3 receptor, a ligand-gated ion channel, on the terminals of visceral afferent neurons. This binding event opens the channel, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes depolarization of the neuronal membrane and the generation of an action potential. This signal is then transmitted to the spinal cord and ultimately to the brain, where it is perceived as pain. Dolasetron, by blocking the 5-HT binding site, prevents this entire cascade.
Caption: 5-HT3 Receptor Signaling in Visceral Nociception.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to test the efficacy of this compound in a model of visceral hypersensitivity.
Caption: Experimental Workflow for Dolasetron Efficacy Testing.
Conclusion
This compound is a valuable pharmacological agent for the investigation of visceral hypersensitivity. Its high selectivity for the 5-HT3 receptor allows for the specific interrogation of this critical signaling pathway in the generation of visceral pain. By employing the experimental models and methodologies outlined in this guide, researchers can effectively evaluate the potential of novel analgesics and further unravel the complex pathophysiology of functional bowel disorders. While direct quantitative data for dolasetron in visceral pain models is an area for future research, the established efficacy of other 5-HT3 antagonists provides a strong rationale for its use in these studies.
References
- 1. Visceral nociception and functional diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Dolasetron Mesylate in Irritable Bowel Syndrome: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dolasetron mesylate, a selective serotonin 5-HT3 receptor antagonist, is pharmacologically active through its major metabolite, hydrodolasetron. While clinically utilized for nausea and vomiting, its preclinical evaluation specifically for Irritable Bowel Syndrome (IBS) is not extensively documented in publicly available literature. This technical guide synthesizes the existing preclinical data relevant to the potential application of dolasetron in IBS, focusing on its mechanism of action, receptor binding affinity, and the standard experimental protocols used to evaluate compounds for this indication. A significant gap in direct preclinical evidence for dolasetron in IBS models is noted, necessitating a reliance on data from other 5-HT3 receptor antagonists to infer potential effects.
Introduction to this compound and its Relevance to IBS
Irritable Bowel Syndrome is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Visceral hypersensitivity and dysregulated gastrointestinal motility are key pathophysiological features. Serotonin (5-HT), a critical neurotransmitter in the gut-brain axis, plays a pivotal role in regulating motility, secretion, and visceral sensation, primarily through the 5-HT3 receptor. Antagonism of the 5-HT3 receptor is a validated therapeutic strategy for diarrhea-predominant IBS (IBS-D), aiming to reduce visceral pain and slow colonic transit.
This compound is a prodrug that is rapidly and extensively converted to its active metabolite, hydrodolasetron.[1] Hydrodolasetron is a potent and selective 5-HT3 receptor antagonist.[2] While its clinical use has been focused on chemotherapy-induced and postoperative nausea and vomiting, its mechanism of action suggests potential utility in managing symptoms of IBS-D.
Pharmacological Profile of Hydrodolasetron
The primary pharmacological activity of dolasetron is attributable to hydrodolasetron.
Mechanism of Action
Hydrodolasetron competitively blocks the action of serotonin at 5-HT3 receptors located on peripheral neurons of the enteric nervous system and central neurons in the chemoreceptor trigger zone.[2][3] In the context of IBS, this antagonism is hypothesized to modulate visceral afferent pathways, thereby reducing the perception of pain, and to slow colonic transit, which can alleviate diarrhea.
Receptor Binding Affinity
The binding affinity of hydrodolasetron for the human 5-HT3 receptor has been determined through in vitro radioligand binding assays. This data is crucial for understanding its potency relative to other 5-HT3 receptor antagonists.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Hydrodolasetron | Human 5-HT3 | ~50 nM | [4] |
| Ondansetron | Human 5-HT3 | 2.0 nM | |
| Granisetron | Human 5-HT3 | 0.71 nM | |
| Palonosetron | Human 5-HT3 | ~0.04 nM |
Table 1: Comparative Binding Affinities of 5-HT3 Receptor Antagonists. This table summarizes the in vitro binding affinities (Ki) of hydrodolasetron and other commercially available 5-HT3 receptor antagonists for the human 5-HT3 receptor. A lower Ki value indicates a higher binding affinity.
Preclinical Models for Evaluating IBS Therapeutics
While specific data for dolasetron in preclinical IBS models are lacking, this section details the standard experimental protocols used to assess the efficacy of 5-HT3 receptor antagonists for visceral pain and motility disturbances.
Assessment of Visceral Hypersensitivity
Visceral hypersensitivity is a hallmark of IBS and is commonly evaluated in animal models using colorectal distension (CRD).
-
Animal Model: Adult male or female rats are typically used. Models of visceral hypersensitivity can be induced through various methods, including neonatal maternal separation, wrap restraint stress, or post-inflammatory models (e.g., using dextran sulfate sodium or trinitrobenzene sulfonic acid).
-
Surgical Preparation: Animals are anesthetized, and electrodes are implanted into the external oblique or abdominal muscles to record the visceromotor response (VMR), a quantifiable measure of abdominal muscle contraction in response to pain.
-
Distension Procedure: A flexible balloon catheter is inserted into the distal colon. The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with rest periods in between.
-
Data Acquisition and Analysis: The electromyographic (EMG) activity of the abdominal muscles is recorded during the distension periods. The increase in EMG activity from baseline is quantified as the VMR. The effect of a test compound (e.g., hydrodolasetron) is assessed by administering it prior to the CRD procedure and comparing the VMR to that of vehicle-treated animals. A reduction in the VMR indicates an analgesic effect.
Assessment of Gastrointestinal Motility
Alterations in gastrointestinal motility are another key feature of IBS. The effect of a compound on colonic transit can be evaluated using the following method.
-
Animal Model: Fasted adult rodents are used.
-
Marker Administration: A non-absorbable marker, such as carmine red or charcoal meal, is administered orally or directly into the colon.
-
Compound Administration: The test compound (e.g., hydrodolasetron) or vehicle is administered at a specified time before or after the marker.
-
Measurement: After a predetermined period, the animals are euthanized, and the entire gastrointestinal tract is carefully excised. The distance traveled by the leading edge of the marker is measured and expressed as a percentage of the total length of the colon.
-
Data Analysis: A decrease in the distance traveled by the marker in the compound-treated group compared to the vehicle group indicates a slowing of colonic transit.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-HT3 Receptor Antagonism in the Gut
The following diagram illustrates the proposed mechanism by which 5-HT3 receptor antagonists modulate visceral sensation in the gut.
Caption: 5-HT3 Receptor Antagonism in Visceral Sensation.
Experimental Workflow for Evaluating Visceral Hypersensitivity
The following diagram outlines the typical workflow for a preclinical study investigating the effect of a compound on visceral hypersensitivity.
Caption: Preclinical Workflow for Visceral Hypersensitivity.
Discussion and Future Directions
The pharmacological profile of hydrodolasetron, particularly its potent antagonism of the 5-HT3 receptor, provides a strong rationale for its potential therapeutic use in IBS-D. However, the lack of specific preclinical studies in relevant animal models represents a significant knowledge gap. Future preclinical research should focus on:
-
Efficacy in Visceral Pain Models: Evaluating the dose-dependent effects of hydrodolasetron in established models of visceral hypersensitivity, such as the CRD model in rats with induced colonic sensitivity.
-
Effects on Gastrointestinal Motility: Quantifying the impact of hydrodolasetron on colonic transit and motility patterns in preclinical models.
-
Comparative Studies: Directly comparing the efficacy and potency of hydrodolasetron with other 5-HT3 receptor antagonists approved for IBS-D, such as alosetron.
Such studies are essential to validate the therapeutic potential of this compound for IBS and to provide the necessary preclinical data to support its clinical development for this indication.
Conclusion
This compound, through its active metabolite hydrodolasetron, is a potent 5-HT3 receptor antagonist. While its preclinical investigation in the context of IBS is limited, its mechanism of action aligns with a validated therapeutic approach for IBS-D. This technical guide has provided an overview of its known pharmacological properties and the standard methodologies used to evaluate candidate drugs for IBS. Further preclinical studies are warranted to definitively establish the efficacy of this compound in alleviating visceral pain and modulating gut motility in the context of Irritable Bowel Syndrome.
References
- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Development of a Stability-Indicating HPLC Analytical Method for Dolasetron Mesylate
Application Note
Abstract
This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of dolasetron mesylate in bulk drug and pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The developed method is suitable for routine quality control analysis and stability studies of this compound.
Introduction
This compound is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. A stability-indicating analytical method is crucial to ensure the quality, efficacy, and safety of the drug product by separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.02 M potassium dihydrogen phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Prepare the mobile phase by mixing the buffer and acetonitrile in a 50:50 (v/v) ratio and sonicate to degas.
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound working standard into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.
Working Standard Solution (10 µg/mL): From the standard stock solution, pipette out 1 mL and transfer it into a 10 mL volumetric flask. Dilute to the mark with the mobile phase to get a final concentration of 10 µg/mL.
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug. Cool the solution to room temperature and make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. From the filtered solution, pipette out 1 mL and transfer it into a 10 mL volumetric flask. Dilute to the mark with the mobile phase to obtain a final concentration of 10 µg/mL.
Sample Preparation (Injection): Transfer a volume of the injection formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.[1] Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase. From this solution, pipette out 1 mL and transfer it into a 10 mL volumetric flask. Dilute to the mark with the mobile phase to obtain a final concentration of 10 µg/mL.[1]
Method Validation Protocol
The developed analytical method was validated as per ICH Q2(R1) guidelines for the following parameters:
-
System Suitability: The system suitability was evaluated by injecting six replicate injections of the working standard solution. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.
-
Specificity (Forced Degradation Studies): Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound bulk drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The stressed samples were then analyzed by the proposed HPLC method.
-
Acid Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 6 hours. The solution was then neutralized with 0.1 N NaOH and diluted to 10 mL with the mobile phase.
-
Base Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 6 hours. The solution was then neutralized with 0.1 N HCl and diluted to 10 mL with the mobile phase.
-
Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours. The solution was then diluted to 10 mL with the mobile phase.
-
Thermal Degradation: this compound powder was kept in a hot air oven at 105°C for 48 hours. A sample was then prepared from the heat-treated powder as per the standard preparation procedure.
-
Photolytic Degradation: this compound powder was exposed to UV light (254 nm) in a UV chamber for 48 hours. A sample was then prepared from the exposed powder as per the standard preparation procedure.
-
-
Linearity: The linearity of the method was established by constructing a calibration curve at five different concentration levels ranging from 2 to 12 µg/mL. The peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
-
Precision:
-
Method Precision (Repeatability): The precision of the method was determined by analyzing six separate sample preparations from a single batch of the tablet formulation.
-
Intermediate Precision (Ruggedness): The intermediate precision was evaluated by performing the analysis on a different day, with a different analyst, and on a different instrument.
-
-
Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. A known amount of standard drug at three different levels (80%, 100%, and 120%) was added to the pre-analyzed sample solution, and the recovery percentage was calculated.
-
Robustness: The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and pH of the buffer (±0.2 units).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | ~5.8 |
| Peak Area (%RSD) | ≤ 2.0% | 0.8% |
| Theoretical Plates | ≥ 2000 | 5890 |
| Tailing Factor | ≤ 2.0 | 1.2 |
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 2 | 158900 |
| 4 | 315400 |
| 6 | 472100 |
| 8 | 629800 |
| 10 | 785300 |
| 12 | 941200 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Range | 2-12 µg/mL |
Table 4: Precision Data
| Parameter | % Assay | % RSD |
| Method Precision (n=6) | 99.8 | 0.9 |
| Intermediate Precision (n=6) | 100.2 | 1.1 |
Table 5: Accuracy (Recovery) Data
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % Mean Recovery |
| 80% | 8 | 7.95 | 99.38 | 99.65 |
| 100% | 10 | 9.98 | 99.80 | |
| 120% | 12 | 11.97 | 99.75 |
Table 6: Robustness Data
| Parameter | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Flow Rate | 0.9 mL/min | 6.4 | 1.2 | 5780 |
| 1.1 mL/min | 5.3 | 1.2 | 5990 | |
| Mobile Phase | 48% Acetonitrile | 6.1 | 1.3 | 5850 |
| 52% Acetonitrile | 5.5 | 1.2 | 5910 | |
| pH | 2.8 | 5.9 | 1.2 | 5880 |
| 3.2 | 5.7 | 1.3 | 5860 |
Table 7: Forced Degradation Study Results
| Stress Condition | Time | % Degradation |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 6 hours | 12.5 |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 6 hours | 18.2 |
| Oxidative (3% H₂O₂, RT) | 24 hours | 8.9 |
| Thermal (105°C) | 48 hours | 5.3 |
| Photolytic (UV light) | 48 hours | 3.1 |
Mandatory Visualization
References
Application Notes and Protocols for the Quantification of Dolasetron and Hydrodolasetron in Plasma
These application notes provide a comprehensive guide for the simultaneous quantification of dolasetron and its active metabolite, hydrodolasetron, in plasma samples. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting associated with chemotherapy and surgery.[1][2] Following administration, dolasetron is rapidly and almost completely metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron.[1][2][3] Hydrodolasetron has a significantly higher affinity for the 5-HT3 receptor and is considered the primary contributor to the pharmacological effect of the drug. Therefore, the simultaneous quantification of both dolasetron and hydrodolasetron in plasma is crucial for accurate pharmacokinetic and pharmacodynamic assessments.
Various analytical methods have been developed for this purpose, including high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Among these, LC-MS/MS offers superior sensitivity, specificity, and high-throughput capabilities, making it the method of choice for bioanalytical studies.
This document details a validated HPLC-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method for the simultaneous determination of dolasetron and hydrodolasetron in human plasma.
Metabolic Pathway of Dolasetron
Dolasetron undergoes rapid and extensive metabolism to form hydrodolasetron, its active metabolite. This conversion is mediated by the enzyme carbonyl reductase. Hydrodolasetron is subsequently metabolized further by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A.
Metabolic conversion of dolasetron to hydrodolasetron.
Experimental Protocols
This section outlines a detailed protocol for a validated HPLC-ESI-MS method for the simultaneous quantification of dolasetron and hydrodolasetron in human plasma.
Materials and Reagents
-
Dolasetron mesylate reference standard
-
Hydrodolasetron reference standard
-
Ondansetron (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium carbonate
-
Human plasma (drug-free)
Equipment
-
HPLC system (e.g., Agilent 1260 Infinity LC)
-
Mass spectrometer with electrospray ionization (ESI) source (e.g., Agilent 6410B Triple Quadrupole LC/MS)
-
Analytical column (e.g., C18 column)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Preparation of Solutions
-
Standard Stock Solutions: Prepare individual stock solutions of dolasetron (12.0 mg in 50 mL of 1:1 acetonitrile:water) and hydrodolasetron (19 mg in 50 mL of 1:1 acetonitrile:water) to achieve concentrations of 240 µg/mL and 380 µg/mL, respectively. Prepare the internal standard (ondansetron) stock solution at 16.0 µg/mL in acetonitrile. Store stock solutions at -40°C.
-
Working Standard Solutions: Prepare a series of standard working solutions by diluting the stock solutions with drug-free plasma to cover the desired calibration range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free plasma.
-
Sodium Carbonate Solution: Prepare a 2 mol/L aqueous solution of sodium carbonate.
Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)
The SIPSE method is a rapid and efficient technique that combines protein precipitation, analyte extraction, and sample cleanup into a single step. This method has demonstrated high extraction efficiency, with recoveries exceeding 96% for both dolasetron and hydrodolasetron.
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile and vortex for 1 minute.
-
Add 50 µL of 2 mol/L sodium carbonate solution to induce phase separation.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 100 µL of the upper acetonitrile-rich layer to an autosampler vial.
-
Inject 10 µL of the prepared sample into the HPLC-ESI-MS system.
HPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 7.0 | |
| 7.5 | |
| 8.0 | |
| 9.0 |
Note: The HPLC conditions are based on a general method for the analysis of multiple drug analytes in plasma and may require optimization for dolasetron and hydrodolasetron.
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Dolasetron Transition | To be determined by direct infusion |
| Hydrodolasetron Transition | To be determined by direct infusion |
| Internal Standard Transition | To be determined by direct infusion |
| Fragmentor Voltage | To be optimized |
| Collision Energy | To be optimized |
Note: Specific MRM transitions, fragmentor voltages, and collision energies need to be optimized for the specific instrument used. This is typically done by direct infusion of the individual analyte solutions.
Experimental Workflow
The overall workflow for the quantification of dolasetron and hydrodolasetron in plasma is depicted below.
Bioanalytical workflow for plasma sample analysis.
Data Presentation
The performance of the described HPLC-ESI-MS method is summarized in the following table. The method was validated according to regulatory guidelines and demonstrated excellent linearity, sensitivity, accuracy, and precision.
| Parameter | Dolasetron | Hydrodolasetron |
| Linearity Range (ng/mL) | 7.9 - 4750.0 | 4.8 - 2855.1 |
| Correlation Coefficient (r²) | > 0.997 | > 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 7.9 | 4.8 |
| Extraction Recovery (%) | > 96 | > 96 |
| Intra-day Precision (%RSD) | < 10 | < 10 |
| Inter-day Precision (%RSD) | < 10 | < 10 |
Data sourced from a study utilizing a validated HPLC-ESI-MS method with SIPSE sample preparation.
Conclusion
The detailed HPLC-ESI-MS method provides a robust, sensitive, and reliable approach for the simultaneous quantification of dolasetron and its active metabolite, hydrodolasetron, in human plasma. The use of the efficient SIPSE sample preparation technique allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring.
References
Application Notes and Protocols for Dolasetron Mesylate in In Vivo Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dolasetron mesylate in in vivo electrophysiology studies. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity and cardiac electrophysiology.
This compound is a selective antagonist of the serotonin 5-HT3 receptor.[1] Its primary clinical application is the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[1][2] The antiemetic effects of dolasetron are mediated by the blockade of 5-HT3 receptors both in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[3][4] Upon administration, dolasetron is rapidly converted to its active metabolite, hydrodolasetron, which is primarily responsible for its pharmacological effects.
Beyond its antiemetic properties, dolasetron and its active metabolite have known effects on cardiac ion channels, which are a critical consideration in non-clinical and clinical studies. These effects, along with its potent 5-HT3 receptor antagonism, make dolasetron a compound of interest for a range of in vivo electrophysiology studies.
Mechanism of Action and Electrophysiological Effects
Dolasetron's primary mechanism of action is the competitive inhibition of 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to a rapid influx of cations, resulting in neuronal depolarization. By blocking these receptors, dolasetron inhibits the excitatory effects of serotonin in both the central and peripheral nervous systems.
In the context of in vivo electrophysiology, the effects of dolasetron can be investigated at both the cardiac and neuronal levels.
Cardiac Electrophysiology
Dolasetron and its active metabolite, hydrodolasetron, have been shown to block cardiac sodium and potassium channels. This can lead to changes in the electrocardiogram (ECG), including prolongation of the PR, QRS, and QTc intervals. The blockade of sodium channels is thought to be the primary cause of QRS widening. Due to these effects, in vivo studies involving dolasetron should include careful monitoring of cardiovascular parameters. The U.S. Food and Drug Administration (FDA) has issued warnings regarding the use of injectable dolasetron due to the risk of abnormal heart rhythms.
Neuronal Electrophysiology
While specific in vivo neuronal electrophysiology data for dolasetron is limited, studies with other 5-HT3 receptor antagonists, such as ondansetron, provide a strong basis for expected effects. Blockade of 5-HT3 receptors in the central nervous system can modulate the firing rates of various neurons. For instance, studies have shown that 5-HT3 receptor antagonists can decrease the firing rate of certain interneurons, which in turn can lead to an increase in the firing rate of pyramidal cells. This disinhibition mechanism is an important area of investigation for the role of 5-HT3 receptors in cognitive function and psychiatric disorders.
Data Presentation
The following tables summarize key quantitative data related to the electrophysiological effects of dolasetron and its active metabolite, hydrodolasetron (MDL 74,156).
Table 1: Inhibitory Concentrations (IC50) of Dolasetron and its Metabolite on Human Cardiac Ion Channels
| Compound | Ion Channel | IC50 (μM) |
| Dolasetron | hH1 (Na+) | 38.0 |
| MDL 74,156 | hH1 (Na+) | 8.5 |
| Dolasetron | HERG (K+) | 5.95 |
| MDL 74,156 | HERG (K+) | 12.1 |
Table 2: Dose-Related Effects of Intravenous this compound on ECG Intervals in Healthy Volunteers
| Dose | Change in Heart Rate (bpm) | Change in PR Interval (ms) | Change in QRS Interval (ms) | Change in QTc Interval (ms) |
| 1.2 mg/kg | Statistically significant increase | Statistically significant increase | Statistically significant increase | Not statistically significant |
| 1.8 mg/kg | Statistically significant increase | Statistically significant increase | Statistically significant increase | Not statistically significant |
| 2.4 mg/kg | Statistically significant increase | Statistically significant increase | Statistically significant increase | Statistically significant increase |
Experimental Protocols
Protocol 1: In Vivo Cardiac Electrophysiology Study in a Rodent Model
Objective: To assess the effects of this compound on cardiac electrophysiology, including heart rate, and PR, QRS, and QTc intervals.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane, urethane)
-
Surgical instruments for electrode placement
-
ECG recording system with needle electrodes
-
Data acquisition and analysis software
-
Animal temperature control system
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Maintain body temperature at 37°C using a heating pad.
-
Electrode Placement: Insert subcutaneous needle electrodes for a standard Lead II ECG configuration.
-
Baseline Recording: Allow the animal to stabilize for at least 30 minutes and record a stable baseline ECG for 15-30 minutes.
-
Drug Administration: Administer this compound intravenously (IV) or intraperitoneally (IP) at the desired dose(s). A vehicle control group should also be included.
-
Post-Dose Recording: Continuously record the ECG for a predefined period (e.g., 2 hours) after drug administration.
-
Data Analysis: Analyze the recorded ECG data to determine heart rate, and the duration of PR, QRS, and QTc intervals. Compare the post-dose values to the baseline and to the vehicle control group.
Protocol 2: In Vivo Single-Unit Neuronal Recording in the Rodent Brain
Objective: To investigate the effect of this compound on the firing rate of neurons in a specific brain region (e.g., hippocampus, prefrontal cortex).
Materials:
-
This compound
-
Anesthetic (e.g., urethane) or apparatus for recording in awake, head-fixed animals
-
Stereotaxic frame
-
High-impedance microelectrodes
-
Micromanipulator
-
Amplifier and data acquisition system for single-unit recordings
-
Spike sorting software
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Alternatively, for awake recordings, use a chronically implanted head-post.
-
Craniotomy: Perform a craniotomy over the target brain region.
-
Electrode Placement: Slowly lower the microelectrode into the target brain region using the micromanipulator until a stable single-unit recording is obtained.
-
Baseline Recording: Record the baseline firing rate of the neuron for at least 15 minutes.
-
Drug Administration: Administer this compound (IV or IP).
-
Post-Dose Recording: Continue to record the firing of the same neuron for an extended period (e.g., 60-90 minutes) after drug administration.
-
Data Analysis: Isolate the single-unit activity using spike sorting software. Calculate the mean firing rate before and after drug administration. Statistical analysis should be performed to determine if there is a significant change in firing rate.
Mandatory Visualizations
References
- 1. fda.gov [fda.gov]
- 2. An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Agonist- and antagonist-induced up-regulation of surface 5-HT3 A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dolasetron Mesylate in Rodent Models of Nausea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nausea and vomiting are significant side effects of many therapeutic interventions, most notably cancer chemotherapy. The development of effective antiemetic drugs requires robust and reliable preclinical models. While rodents lack a vomiting reflex, the phenomenon of pica, the consumption of non-nutritive substances like kaolin, has been established as a valid and quantifiable surrogate for nausea in rats. This application note provides detailed protocols for utilizing dolasetron mesylate, a potent and selective serotonin 5-HT3 receptor antagonist, in the cisplatin-induced pica model in rats to assess its anti-nausea efficacy.
This compound and its active metabolite, hydrodolasetron, act by blocking serotonin 5-HT3 receptors, which are key mediators in the emetic pathway.[1][2] These receptors are located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][2] Chemotherapeutic agents like cisplatin trigger the release of serotonin from enterochromaffin cells in the small intestine, which then activates these 5-HT3 receptors, initiating the signaling cascade that leads to the sensation of nausea.[2]
Quantitative Data Summary
While specific dose-response data for this compound in the rat pica model is not extensively published, the following tables provide relevant information on the dosages of the emetogenic agent cisplatin used to induce pica, and the effective doses of analogous 5-HT3 receptor antagonists. This information, combined with clinical and safety data for dolasetron, allows for the design of effective preclinical studies.
Table 1: Cisplatin Dosage for Induction of Pica in Rats
| Parameter | Value | Reference |
| Emetogenic Agent | Cisplatin | |
| Animal Model | Rat | |
| Route of Administration | Intraperitoneal (i.p.) | |
| Effective Dose Range | 3 - 6 mg/kg | |
| Observation Period | 24 - 72 hours |
Table 2: Effective Doses of 5-HT3 Receptor Antagonists in the Rat Pica Model
| Compound | Effective Dose | Route of Administration | Reference |
| Ondansetron | 2 mg/kg (every 12h) | Intraperitoneal (i.p.) | |
| Granisetron | 0.5 mg/kg | Not Specified |
Table 3: this compound Dosage Information (for extrapolation)
| Parameter | Value | Species | Route of Administration | Reference |
| Clinically Effective Dose (CINV) | 1.8 mg/kg | Human | Intravenous (i.v.) | |
| Lethal Dose (LD50) | ~140 mg/kg | Rat | Intravenous (i.v.) | |
| Safe Dose (in repeat-dose toxicity) | up to 150 mg/kg/day | Rat | Oral |
CINV: Chemotherapy-Induced Nausea and Vomiting
Experimental Protocols
Protocol 1: Cisplatin-Induced Kaolin Consumption (Pica) in Rats
This protocol describes the induction of pica in rats using cisplatin and the assessment of the anti-nausea effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Cisplatin
-
Kaolin (hydrated aluminum silicate) powder
-
Powdered standard rat chow
-
Animal caging with separate containers for kaolin and chow
-
Calibrated weighing scale
Procedure:
-
Acclimatization (7 days):
-
House rats individually in cages.
-
Provide ad libitum access to water, powdered standard chow, and kaolin powder in separate, easily accessible containers.
-
Handle the animals daily to minimize stress.
-
Measure daily consumption of kaolin and chow for 3-4 days before the start of the experiment to establish a baseline.
-
-
Drug Administration (Day 0):
-
Prepare a solution of this compound in sterile saline. Based on available data, a starting dose range of 1-5 mg/kg can be investigated.
-
Administer the this compound solution or vehicle (saline) via intraperitoneal (i.p.) or oral (p.o.) route.
-
30-60 minutes after dolasetron/vehicle administration, inject cisplatin (3 or 6 mg/kg) intraperitoneally. A control group receiving saline instead of cisplatin should also be included.
-
-
Data Collection (24-72 hours):
-
Immediately after cisplatin injection, return the rats to their cages with pre-weighed amounts of kaolin and chow.
-
Measure the amount of kaolin and chow consumed by each rat at 24, 48, and 72-hour intervals. To do this, weigh the remaining kaolin and chow and subtract this from the initial weight. Account for any spillage.
-
Record the body weight of each animal daily.
-
-
Data Analysis:
-
Calculate the mean kaolin consumption (in grams) for each treatment group at each time point.
-
Compare the kaolin consumption in the dolasetron-treated groups to the vehicle-treated, cisplatin-injected group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in kaolin consumption in the dolasetron-treated group compared to the cisplatin-only group indicates an anti-nausea effect.
-
Visualizations
Caption: Signaling pathway of chemotherapy-induced nausea.
Caption: Experimental workflow for the rat pica model.
References
Application Notes and Protocols for Cell-Based Assays of 5-HT3 Receptor Antagonism by Dolasetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a ligand-gated ion channel and a well-established therapeutic target for the prevention of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1] Dolasetron is a potent and selective 5-HT3 receptor antagonist.[2] Following administration, dolasetron is rapidly converted to its active metabolite, hydrodolasetron, which is responsible for its therapeutic effects.[3] This document provides detailed application notes and protocols for conducting cell-based assays to characterize the antagonism of the 5-HT3 receptor by dolasetron and its active metabolite.
The protocols described herein focus on two common functional cell-based assays: the calcium flux assay and the membrane potential assay. These assays are routinely performed in a high-throughput format using cell lines heterologously expressing the 5-HT3 receptor, such as Human Embryonic Kidney 293 (HEK293) cells.[4]
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[5] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor directly gates a non-selective cation channel. Upon binding of the endogenous agonist serotonin (5-HT), the channel opens, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions. This influx of positive ions leads to depolarization of the cell membrane, which in neurons, results in an excitatory postsynaptic potential. The increase in intracellular calcium can also trigger downstream signaling cascades. Dolasetron and its active metabolite, hydrodolasetron, act as competitive antagonists, blocking the binding of serotonin to the receptor and thereby preventing channel opening and subsequent signaling.
Quantitative Data Summary
The following table summarizes the binding affinity and pharmacokinetic parameters of hydrodolasetron in comparison to other commonly used 5-HT3 receptor antagonists.
| Compound | Binding Affinity (Ki, nM) | Half-life (t½, hours) | Notes |
| Hydrodolasetron | ~50 | ~7.3 | Active metabolite of dolasetron. |
| Ondansetron | 2.0 | ~4 | First-generation antagonist. |
| Granisetron | 0.71 | ~9 | First-generation antagonist. |
| Palonosetron | ~0.04 | ~40 | Second-generation antagonist with higher binding affinity. |
Note: Ki values are approximate and can vary based on experimental conditions. The pKi value for Hydrodolasetron was calculated from a reported half-life, which is often correlated with binding affinity.
Experimental Protocols
Calcium Flux Assay
This assay measures the change in intracellular calcium concentration upon activation of the 5-HT3 receptor. Antagonists are evaluated by their ability to inhibit the agonist-induced calcium influx.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Serotonin (5-HT)
-
Dolasetron or Hydrodolasetron
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation 3)
Protocol:
-
Cell Plating:
-
Seed HEK293-5HT3 cells in a 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-8 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with HEPES. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of dolasetron or hydrodolasetron in HBSS with HEPES.
-
Prepare a stock solution of serotonin (e.g., 10 µM) in HBSS with HEPES. The final concentration in the well should be at or near the EC80 to ensure a robust signal for inhibition.
-
-
Assay Measurement:
-
Set the fluorescence plate reader (e.g., FlexStation 3) to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading for approximately 15-20 seconds.
-
Add the dolasetron/hydrodolasetron dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the serotonin solution to all wells to stimulate the receptors.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔRFU against the log of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Membrane Potential Assay
This assay measures changes in the cell membrane potential following the opening of the 5-HT3 receptor ion channel. Antagonists are assessed for their ability to block the agonist-induced depolarization.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Membrane Potential Assay Kit (containing a voltage-sensitive fluorescent dye)
-
Serotonin (5-HT)
-
Dolasetron or Hydrodolasetron
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation 3)
Protocol:
-
Cell Plating:
-
Follow the same procedure as for the Calcium Flux Assay.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in the assay buffer.
-
Remove the culture medium and add 100 µL of the dye solution to each well.
-
Incubate for 30-45 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of dolasetron or hydrodolasetron and a stock solution of serotonin as described for the Calcium Flux Assay.
-
-
Assay Measurement:
-
Configure the fluorescence plate reader (e.g., FlexStation 3) with the appropriate excitation and emission wavelengths for the chosen membrane potential dye (e.g., Ex: 530 nm, Em: 565 nm for some common dyes).
-
Record a baseline fluorescence for 15-20 seconds.
-
Add the antagonist dilutions and incubate for a specified time.
-
Add the serotonin solution to stimulate the cells.
-
Record the fluorescence change for 60-90 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) from baseline to peak response.
-
Plot the ΔRFU against the log of the antagonist concentration.
-
Determine the IC50 value using a four-parameter logistic fit.
-
Conclusion
The described cell-based assays provide robust and reproducible methods for characterizing the antagonism of the 5-HT3 receptor by dolasetron and its active metabolite, hydrodolasetron. These protocols can be adapted for high-throughput screening of other potential 5-HT3 receptor antagonists and for structure-activity relationship studies. Careful optimization of cell density, dye loading conditions, and compound concentrations is recommended to achieve optimal assay performance.
References
- 1. Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry [elifesciences.org]
- 2. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Studies of Dolasetron Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of dolasetron mesylate in various in vitro experimental settings. This compound and its active metabolite, hydrodolasetron, are potent and selective antagonists of the serotonin 5-HT3 receptor, a ligand-gated ion channel.[1][2] Understanding its mechanism of action and having robust protocols are crucial for research in neuropharmacology, gastroenterology, and oncology.
Mechanism of Action
This compound is a highly specific and selective antagonist of the serotonin subtype 3 (5-HT3) receptor.[1] These receptors are ligand-gated ion channels predominantly located on neurons in the central and peripheral nervous systems.[3] Upon binding of serotonin (5-HT), the channel opens, allowing for a rapid influx of cations (primarily Na⁺ and K⁺, with some permeability to Ca²⁺), leading to neuronal depolarization. Dolasetron and its more potent, active metabolite, hydrodolasetron, competitively inhibit the binding of serotonin to the 5-HT3 receptor, thus preventing this depolarization and subsequent downstream signaling.
Data Presentation: Potency and Efficacy
The inhibitory potency of dolasetron and its active metabolite, hydrodolasetron, has been quantified in vitro. This data is essential for determining appropriate experimental concentrations.
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| Dolasetron | Inhibition of 5-HT3 receptor-mediated inward ionic currents | NG108-15 (mouse neuroblastoma x rat glioma) | 3.8 nM | |
| Hydrodolasetron | Inhibition of 5-HT3 receptor-mediated inward ionic currents | NG108-15 (mouse neuroblastoma x rat glioma) | 0.1 nM | |
| Dolasetron | Cytotoxicity Assay | HCT116 (human colon cancer) | 50 - 200 µM (tested range) |
Experimental Protocols
Stock Solution Preparation
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. This compound is freely soluble in water and propylene glycol, and slightly soluble in ethanol and normal saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer. Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Cytotoxicity Assay
This protocol is designed to assess the potential cytotoxic effects of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for determining cell viability.
Materials:
-
Selected cell line (e.g., HCT116, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting range based on available data is 50 µM to 200 µM, with a broader range for initial screening if desired. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value, if applicable.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol is for recording 5-HT3 receptor-mediated currents in a heterologous expression system like HEK293 cells transfected with the 5-HT3 receptor.
Materials:
-
HEK293 cells transiently or stably expressing the 5-HT3 receptor
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA; pH adjusted to 7.2 with CsOH.
-
Serotonin (5-HT) stock solution
-
This compound stock solution
Protocol:
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a cell with the patch pipette and form a giga-ohm seal. Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Eliciting 5-HT3 Currents: Apply a brief pulse of 5-HT (e.g., 10 µM for 2 seconds) to the cell using a rapid application system to evoke an inward current.
-
Antagonist Application: To test the effect of dolasetron, pre-incubate the cell with the desired concentration of this compound (e.g., 1 nM - 1 µM) in the external solution for a few minutes.
-
Inhibition Measurement: While in the presence of dolasetron, apply the same 5-HT pulse and record the resulting current. The reduction in the current amplitude indicates the inhibitory effect of dolasetron.
-
Data Analysis: Measure the peak amplitude of the 5-HT-evoked currents in the absence and presence of dolasetron. Calculate the percentage of inhibition for each concentration and plot a concentration-response curve to determine the IC50 value.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor using a radiolabeled antagonist like [³H]granisetron.
Materials:
-
Cell membranes prepared from cells or tissues expressing the 5-HT3 receptor (e.g., HEK293-5HT3R cells, rat brain cortex)
-
[³H]granisetron (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize the cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:
-
Total Binding: Cell membranes, [³H]granisetron (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]granisetron, and a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM tropisetron) to saturate the receptors.
-
Competitive Binding: Cell membranes, [³H]granisetron, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters from the plate, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway of the 5-HT3 Receptor
References
Enantioselective Synthesis of Hydrodolasetron for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrodolasetron, the active metabolite of the 5-HT3 receptor antagonist dolasetron, is a potent agent used in the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2][3] The pharmacological activity of hydrodolasetron is primarily attributed to the (+)-(R)-enantiomer, which is predominantly formed in vivo through the stereoselective reduction of dolasetron.[1] For research purposes, including the investigation of the distinct pharmacological and toxicological profiles of each enantiomer, a reliable method for the enantioselective synthesis of hydrodolasetron is essential.
These application notes provide detailed protocols for the enantioselective synthesis of hydrodolasetron, focusing on asymmetric reduction of the prochiral ketone in dolasetron. The methodologies described are based on well-established and widely utilized techniques in asymmetric synthesis, offering high enantioselectivity and good yields.
Signaling Pathway of Hydrodolasetron
Hydrodolasetron exerts its antiemetic effects by acting as a selective antagonist of the 5-HT3 receptor. This receptor is a ligand-gated ion channel located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. The binding of serotonin (5-HT) to this receptor, often released from enterochromaffin cells in the gastrointestinal tract in response to chemotherapeutic agents, triggers a signaling cascade that leads to the sensation of nausea and the vomiting reflex. Hydrodolasetron competitively blocks this interaction, thereby inhibiting the downstream signaling and preventing emesis.
Caption: Mechanism of action of Hydrodolasetron as a 5-HT3 receptor antagonist.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the enantioselective synthesis of hydrodolasetron using two distinct and highly effective asymmetric reduction methods.
| Method | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) [(+)-(R)] |
| CBS Reduction | 10 | BH₃·SMe₂ | THF | -20 | 4 | 92 | >99 |
| Transfer Hydrogenation | 2 | HCOOH/NEt₃ | DCM | 25 | 12 | 88 | 98 |
Experimental Protocols
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
This protocol details the asymmetric reduction of dolasetron to (+)-(R)-hydrodolasetron using a chiral oxazaborolidine catalyst.
Materials:
-
Dolasetron
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dolasetron (1.0 g, 3.08 mmol). Dissolve the dolasetron in anhydrous THF (30 mL).
-
Cooling: Cool the solution to -20 °C in a cryo-cool bath.
-
Catalyst Addition: Slowly add (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.31 mL of a 1 M solution in toluene, 0.31 mmol, 10 mol%) to the stirred solution.
-
Reducing Agent Addition: After stirring for 15 minutes at -20 °C, add borane dimethyl sulfide complex (0.46 mL, 4.62 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 ethyl acetate/hexanes mobile phase. The reaction is typically complete within 4 hours.
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at -20 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution (20 mL) and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (+)-(R)-hydrodolasetron as a white solid.
-
Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Method 2: Asymmetric Transfer Hydrogenation
This protocol describes the enantioselective reduction of dolasetron using a chiral ruthenium catalyst and a formic acid/triethylamine azeotrope as the hydrogen source.
Materials:
-
Dolasetron
-
(R,R)-Ts-DPEN RuCl catalyst
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve dolasetron (1.0 g, 3.08 mmol) and (R,R)-Ts-DPEN RuCl catalyst (39 mg, 0.062 mmol, 2 mol%) in anhydrous DCM (30 mL).
-
Reagent Addition: Add the formic acid/triethylamine azeotrope (1.5 mL) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 95:5 dichloromethane/methanol).
-
Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (+)-(R)-hydrodolasetron.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Measure the enantiomeric excess using chiral HPLC.
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective synthesis of hydrodolasetron.
Caption: General workflow for the enantioselective synthesis of hydrodolasetron.
References
Application Note: Analytical Techniques for Dolasetron Mesylate Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron mesylate is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Impurity profiling is the identification and quantification of these impurities, which can originate from the synthesis process, degradation of the drug substance, or interaction with excipients.
This application note provides a comprehensive overview of the analytical techniques and protocols for the impurity profiling of this compound. It details a stability-indicating High-Performance Liquid Chromatography (HPLC) and a more advanced Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of dolasetron and its related substances. Furthermore, it outlines a protocol for forced degradation studies to identify potential degradation products under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.
Analytical Techniques for Impurity Profiling
A variety of analytical techniques can be employed for the impurity profiling of this compound. The choice of technique depends on the nature of the impurity and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for impurity profiling due to its high resolution, sensitivity, and quantitative capabilities. Reversed-phase HPLC with UV detection is commonly employed for the analysis of dolasetron and its impurities.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. This is achieved by using columns with smaller particle sizes (<2 µm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products. It provides molecular weight and fragmentation information, which is crucial for characterizing novel impurities.
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents, that may be present from the manufacturing process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the definitive structural elucidation of isolated impurities.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a stability-indicating RP-HPLC method for the quantitative determination of this compound and its related substances.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |
3.1.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard (RS) in the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a final concentration of 1 mg/mL.
-
Spiked Sample Solution (for validation): Prepare a sample solution as described above and spike it with known impurities at the reporting threshold concentration (e.g., 0.1%).
3.1.3. Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines. The validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve dolasetron from its known impurities and degradation products. Peak purity should be evaluated using a photodiode array (PDA) detector. |
| Linearity | A minimum of five concentrations covering the expected range (e.g., LOQ to 150% of the specification limit for impurities). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determined by recovery studies of spiked impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90.0% to 110.0%. |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) for the area of each impurity should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods. |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in chromatographic parameters such as pH of the mobile phase, column temperature, and flow rate. |
Stability-Indicating UPLC Method
For faster and more efficient analysis, a UPLC method can be developed and validated.
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 8 | |
| 10 | |
| 11 | |
| 15 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 285 nm (PDA detector) |
| Injection Volume | 2 µL |
| Diluent | Water: Acetonitrile (50:50 v/v) |
3.2.2. Preparation of Solutions and Method Validation
The preparation of solutions and method validation procedures are analogous to those described for the HPLC method, with adjustments made for the different concentrations and injection volumes suitable for UPLC.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[2]
3.3.1. Protocol for Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions:
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 2 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance heated at 105°C for 48 hours |
| Photolytic Degradation | Drug substance exposed to UV light (254 nm) and visible light in a photostability chamber for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
After exposure, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the validated stability-indicating HPLC or UPLC method.
3.3.2. Data Analysis and Peak Purity
The chromatograms of the stressed samples are compared with that of an unstressed sample. The formation of degradation products is monitored, and their peak areas are recorded. Peak purity analysis using a PDA detector is crucial to ensure that the dolasetron peak is free from any co-eluting degradants. A mass balance should be calculated to account for the degraded drug and the formed impurities.
Visualization of Workflows and Relationships
Data Presentation
The results of the impurity profiling studies should be summarized in clear and concise tables.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Dolasetron) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Dolasetron) | ≥ 2000 | 8500 |
| Resolution (between Dolasetron and closest eluting impurity) | ≥ 2.0 | 3.5 |
| %RSD of 6 replicate injections (Dolasetron area) | ≤ 2.0% | 0.8% |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Dolasetron | Number of Degradation Products | Major Degradant (RT, min) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 12.5% | 2 | 15.8 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2h) | 25.2% | 3 | 18.2, 21.5 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.9% | 1 | 14.3 |
| Thermal (105°C, 48h) | 3.1% | 1 | 19.7 |
| Photolytic (UV/Vis) | 5.6% | 2 | 16.5 |
Table 3: Validation Summary for Known Impurities
| Impurity | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.9995 | 98.5 - 102.1 | 1.8 | 0.05 | 0.15 |
| Impurity B | 0.9992 | 97.9 - 101.5 | 2.1 | 0.06 | 0.18 |
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive impurity profiling of this compound. The stability-indicating HPLC and UPLC methods are suitable for the routine quality control of this compound in bulk drug and pharmaceutical dosage forms. The forced degradation studies are crucial for identifying potential degradation pathways and ensuring the stability of the drug product throughout its shelf life. Adherence to these protocols will support the development of safe, effective, and high-quality this compound products in compliance with global regulatory standards.
References
Application Notes and Protocols: Dolasetron Mesylate in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of dolasetron mesylate and its active metabolite, hydrodolasetron, in radioligand binding assays for the 5-HT3 receptor. This document includes detailed protocols, data presentation tables, and diagrams to facilitate the understanding and implementation of these assays in a research setting.
Introduction
This compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] Its primary therapeutic application is in the prevention of nausea and vomiting associated with chemotherapy and surgery.[2] The mechanism of action involves the blockade of 5-HT3 receptors, which are ligand-gated ion channels located on neurons in the central and peripheral nervous systems.[3][4] Radioligand binding assays are a fundamental tool for characterizing the affinity and selectivity of compounds like dolasetron for their target receptors. These assays are crucial in drug discovery and development for determining key pharmacological parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Dolasetron is rapidly metabolized in vivo to its active metabolite, hydrodolasetron, which is more potent at the 5-HT3 receptor. Therefore, both compounds are relevant for in vitro characterization.
Quantitative Data Summary
The binding affinity of dolasetron, hydrodolasetron, and other common 5-HT3 receptor antagonists are summarized in the table below. This data is essential for comparing the potency of these compounds and for designing competition binding experiments.
| Compound | Parameter | Value (nM) | Receptor Source | Notes |
| Dolasetron | IC50 | 3.8 | NG108-15 cells | Inhibition of 5-HT3 receptor-mediated inward ionic currents. |
| Hydrodolasetron | IC50 | 0.1 | NG108-15 cells | Inhibition of 5-HT3 receptor-mediated inward ionic currents. |
| Hydrodolasetron | Ki | ~50 | Human 5-HT3 Receptor | Estimated value. |
| Granisetron | Ki | 0.71 | Human 5-HT3 Receptor | A commonly used radioligand and competitor. |
| Ondansetron | Ki | 2.0 | Human 5-HT3 Receptor | A first-generation 5-HT3 antagonist. |
| Palonosetron | Ki | ~0.04 | Human 5-HT3 Receptor | A second-generation 5-HT3 antagonist with high affinity. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for performing a competition radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.
Protocol 1: Competition Radioligand Binding Assay Using [3H]granisetron
This protocol is adapted from standard methodologies for 5-HT3 receptor binding assays.
Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT3 receptor by measuring its ability to compete with the binding of the radiolabeled antagonist [3H]granisetron.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293, COS-7, or NG108-15 cells).
-
Radioligand: [3H]granisetron.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM tropisetron or unlabeled granisetron).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT3A receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10 pM to 100 µM.
-
Prepare the radioligand solution of [3H]granisetron in assay buffer at a concentration close to its Kd (typically 0.5 - 2 nM).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]granisetron, and membrane preparation.
-
Non-specific Binding: Non-specific binding control (e.g., 10 µM tropisetron), [3H]granisetron, and membrane preparation.
-
Competition Binding: this compound dilution, [3H]granisetron, and membrane preparation.
-
-
The final assay volume is typically 200-250 µL. A typical reaction might consist of 50 µL of dolasetron/buffer, 50 µL of [3H]granisetron, and 100-150 µL of membrane suspension (containing 10-50 µg of protein).
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Expected Results: this compound should produce a concentration-dependent inhibition of [3H]granisetron binding, yielding a sigmoidal competition curve. The calculated Ki value should be in the nanomolar range, reflecting its high affinity for the 5-HT3 receptor.
References
Application Notes and Protocols for Dolasetron Mesylate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dolasetron mesylate and its active metabolite, hydrodolasetron, in neuroscience research. The information covers its mechanism of action, key applications with detailed experimental protocols, and relevant pharmacological data.
Introduction
This compound is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] Following administration, it is rapidly and completely metabolized by carbonyl reductase to its active metabolite, hydrodolasetron, which is responsible for the majority of its pharmacological effects.[3][4][5] Hydrodolasetron exerts its effects by competitively blocking 5-HT3 receptors, which are ligand-gated ion channels. These receptors are densely located in the central and peripheral nervous systems, particularly on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the area postrema in the brain. This mechanism makes it a valuable tool for investigating the role of the 5-HT3 receptor system in various neurological processes.
Data Presentation
Pharmacokinetic Properties of Hydrodolasetron
| Parameter | Human | Dog |
| Half-life (t½) | ~7.3 - 8.1 hours | ~4.0 hours |
| Time to Peak Plasma Concentration (Tmax) | IV: End of infusionOral: ~1.0 hour | IV: End of infusionOral: ~0.33 hours (from dolasetron) |
| Bioavailability (Oral) | ~70% - 89% | ~100% |
| Protein Binding | ~70% | Not specified |
| Primary Metabolism | Cytochrome P450 (CYP) 2D6 | Not specified |
Comparative Binding Affinity and Half-Life of 5-HT3 Receptor Antagonists
| Antagonist | Receptor Binding Affinity (pKi or relative) | Half-life (t½) | Generation |
| Hydrodolasetron | Lower than palonosetron | ~7.3 hours | First |
| Ondansetron | Lower than palonosetron | ~4 hours | First |
| Granisetron | Lower than palonosetron | ~9 hours | First |
| Palonosetron | >30-fold higher than first-generation antagonists | ~40 hours | Second |
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Further validation of a model of fibromyalgia syndrome in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. Relevance of Mitochondrial Dysfunction in the Reserpine-Induced Experimental Fibromyalgia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exercise Training Alleviates Symptoms and Cognitive Decline in a Reserpine-induced Fibromyalgia Model by Activating Hippocampal PGC-1α/FNDC5/BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dolasetron Mesylate Solubility for Cell Culture
Welcome to the technical support center for utilizing dolasetron mesylate in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on solubility, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin 5-HT3 receptor.[1][2] Its primary mechanism of action is the blockage of these receptors, which are ligand-gated ion channels.[3] In a physiological context, serotonin (5-hydroxytryptamine) released by enterochromaffin cells in the small intestine can activate 5-HT3 receptors on vagal nerve terminals, initiating a vomiting reflex.[3] this compound competitively inhibits serotonin from binding to these receptors, thus preventing the downstream signaling that leads to nausea and vomiting.[1]
Q2: What are the solubility properties of this compound?
This compound is a white to off-white powder. It is freely soluble in water and propylene glycol, and slightly soluble in ethanol and normal saline. For cell culture applications, it is commonly dissolved in dimethyl sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound for my cell culture experiments?
It is recommended to prepare a concentrated stock solution in a sterile, high-purity solvent like DMSO. A detailed protocol for preparing stock and working solutions is provided in the "Experimental Protocols" section below.
Q4: What is the known cytotoxicity of this compound in cell lines?
The cytotoxic effects of this compound are cell-line dependent and should be determined empirically for your specific model. A recent study investigating its effects on the HCT116 colon cancer cell line reported an IC50 value of 150 µM. The same study found that this compound exhibited less toxicity in the non-cancerous HEK293 cell line. It is always recommended to perform a dose-response curve to determine the optimal non-toxic working concentration for your experiments.
Q5: How stable is this compound in solution?
This compound solutions have demonstrated good stability under various storage conditions. When diluted in 0.9% sodium chloride or 5% dextrose in water, it retains more than 96% of its initial concentration for up to 31 days when stored at 4°C or 23°C. For long-term storage of DMSO stock solutions, it is advisable to store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| Water | Freely Soluble | |
| Propylene Glycol | Freely Soluble | |
| Dimethyl Sulfoxide (DMSO) | ≥ 300 mg/mL | - |
| Ethanol | Slightly Soluble | |
| Normal Saline | Slightly Soluble | |
| 1:1 Solution of DMSO:PBS (pH 7.2) | Approximately 0.5 mg/mL | - |
Table 2: Reported Cytotoxicity of this compound
| Cell Line | Assay | IC50 | Source |
| HCT116 (Colon Cancer) | MTT Assay | 150 µM | |
| HEK293 (Non-cancerous) | MTT Assay | Less toxic than in HCT116 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Sterile, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 100 mM in DMSO):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, dissolve 43.85 mg of this compound monohydrate in 1 mL of DMSO).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
To minimize the risk of precipitation, it is recommended to perform a serial dilution. First, dilute the stock solution in pre-warmed, serum-free medium to an intermediate concentration (e.g., 1 mM).
-
Add the intermediate dilution or the stock solution directly to your pre-warmed complete cell culture medium to achieve the final desired experimental concentration. Crucially, add the this compound solution to the medium, not the other way around, and mix gently but thoroughly.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous culture medium. | Decrease the final working concentration. Perform a solubility test in your specific medium to determine the maximum soluble concentration. |
| "Solvent Shock": Rapid dilution of the DMSO stock in the aqueous medium causes the compound to crash out of solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Precipitate Forms Over Time in the Incubator | Compound Instability: The compound may be degrading or reacting with components in the medium over time at 37°C. | While this compound is generally stable, consider reducing the incubation time if possible. Test the stability in your specific medium at 37°C over your experimental time course. |
| Interaction with Serum Proteins: Components in fetal bovine serum (FBS) or other supplements can sometimes cause precipitation. | Try reducing the serum concentration if your cell line allows. Alternatively, prepare the working solution in serum-free medium first, then add it to your complete medium. | |
| Unexpected Cytotoxicity | High DMSO Concentration: The final concentration of DMSO in the culture is toxic to the cells. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Perform a DMSO toxicity curve for your specific cell line. |
| Compound-Induced Cytotoxicity: The concentration of this compound is too high for your cell line. | Perform a dose-response experiment (e.g., MTT or other viability assay) to determine the IC50 and a suitable non-toxic working concentration for your cell line. | |
| Inconsistent Experimental Results | Incomplete Dissolution of Stock: The stock solution was not fully dissolved, leading to inaccurate concentrations. | Ensure the this compound is completely dissolved in DMSO before aliquoting and storage. Visually inspect for any particulate matter. |
| Repeated Freeze-Thaw Cycles: This can lead to degradation of the compound or precipitation in the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT3 receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.
References
Technical Support Center: Dolasetron Mesylate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of dolasetron mesylate in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various stress conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected decrease in this compound concentration in solution. | pH instability: The solution pH may have shifted outside the optimal range, accelerating hydrolysis. | - Verify the pH of your solution. The optimal pH for this compound stability is generally between 4.0 and 6.0.- Use a suitable buffer system (e.g., citrate buffer) to maintain the pH within the optimal range.- Prepare fresh solutions if significant pH deviation has occurred. |
| Exposure to light: this compound is susceptible to photodegradation. | - Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[1] - Minimize exposure to ambient light during experimental procedures. | |
| Elevated temperature: Storage at temperatures above the recommended range can increase the rate of degradation. | - Store stock solutions and experimental samples at the recommended temperature, typically 2-8°C for long-term storage.[1] - For short-term storage or during use, maintain the solution at controlled room temperature (20-25°C) and minimize exposure time.[2] | |
| Presence of oxidizing agents: Contaminants or co-solutes with oxidative potential can degrade this compound. | - Use high-purity solvents and reagents.- Avoid contact with materials that can leach oxidizing agents.- Consider degassing solvents to remove dissolved oxygen. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products: The new peaks likely correspond to molecules formed from the breakdown of this compound. | - Refer to the Degradation Pathways section below to identify potential degradation products.- Perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to generate and identify degradation products.- Utilize a stability-indicating analytical method capable of resolving the parent drug from all potential degradation products. |
| Solution discoloration or precipitation. | Significant degradation: Extensive degradation can lead to the formation of colored or insoluble byproducts. | - Discard the solution immediately.- Re-evaluate the preparation and storage procedures to identify the source of degradation.- Ensure the purity of the this compound starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: The primary factors are pH, light, temperature, and the presence of oxidizing agents. This compound is an ester and is susceptible to hydrolysis, particularly under acidic and alkaline conditions. It is also known to be photolabile and can degrade when exposed to light. Elevated temperatures accelerate these degradation processes.
Q2: What is the optimal pH range for storing this compound solutions?
A2: The optimal pH for this compound stability in aqueous solution is typically between 4.0 and 6.0. Within this range, the rate of hydrolysis is minimized.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound solutions at 2-8°C and protected from light.[1] For short-term laboratory use, solutions can be kept at a controlled room temperature (20-25°C), but light protection should still be maintained.[2]
Q4: Can I use buffers to stabilize my this compound solutions?
A4: Yes, using a buffer system such as a citrate buffer is highly recommended to maintain the pH within the optimal range of 4.0 to 6.0 and prevent pH-mediated degradation.
Q5: What are the main degradation products of this compound?
A5: The primary degradation pathway is the hydrolysis of the ester linkage, which would yield indole-3-carboxylic acid and the hydrodolasetron alcohol. Other potential degradation products can arise from oxidation of the indole ring or the nitrogen atom.
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as determined by a stability-indicating HPTLC method.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes | 80°C | 25.8% | 3 |
| Neutral Hydrolysis | Water | 4 hours | 80°C | 8.5% | 1 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 12.1% | 2 |
| Thermal Degradation | Solid Drug | 48 hours | 105°C | 5.3% | 1 |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temp | 18.7% | 3 |
Note: The data in this table is representative and compiled from literature. Actual degradation rates may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a buffered this compound solution for experimental use.
-
Prepare a 0.1 M citrate buffer solution:
-
Dissolve 21.0 g of citric acid monohydrate in 800 mL of purified water.
-
Adjust the pH to 5.0 with a 1 M sodium hydroxide solution.
-
Add purified water to a final volume of 1 L.
-
-
Dissolve this compound:
-
Accurately weigh the required amount of this compound.
-
Dissolve the powder in the 0.1 M citrate buffer (pH 5.0) to achieve the desired final concentration.
-
-
Storage:
-
Store the resulting solution in an amber-colored glass vial at 2-8°C.
-
If an amber vial is not available, wrap a clear vial in aluminum foil.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure for inducing degradation under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 2 hours in a water bath.
-
Cool the solution and neutralize it with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase of the analytical method.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Heat the mixture at 80°C for 30 minutes in a water bath.
-
Cool the solution and neutralize it with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Neutral Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of purified water.
-
Heat the mixture at 80°C for 4 hours in a water bath.
-
Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in a hot air oven at 105°C for 48 hours.
-
After exposure, dissolve the solid in the mobile phase to obtain a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound in a transparent container to UV light (254 nm) for 24 hours.
-
Dilute the exposed solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or HPTLC method.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Decision tree for troubleshooting degradation issues.
References
Technical Support Center: Dolasetron Mesylate HPLC-UV Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-UV analysis of dolasetron mesylate. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems.
Peak Shape and Retention Time Issues
1. Why is my dolasetron peak tailing?
Peak tailing for dolasetron, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]
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Cause: Interaction with residual silanol groups on the silica-based column. These acidic silanols can interact with the basic dolasetron molecule, leading to a distorted peak shape.[1][2]
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Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3] A buffer, such as a phosphate buffer, should be used to maintain a stable pH.
-
Solution 2: Use a Competing Base: Adding a competing base, like triethylamine (TEA), to the mobile phase can also reduce tailing. The competing base interacts with the active silanol sites, preventing dolasetron from doing so.
-
Solution 3: Column Selection: Employing a highly deactivated or end-capped column can significantly reduce peak tailing for basic compounds.
2. My dolasetron peak is broad. What could be the cause?
Broad peaks can result from several factors, ranging from issues with the column to the mobile phase.
-
Cause: Column degradation, low mobile phase flow rate, or a contaminated guard column.
-
Troubleshooting Steps:
-
Prepare a fresh mobile phase.
-
Verify and adjust the flow rate.
-
Check for any system leaks, particularly between the column and the detector.
-
If a guard column is in use, replace it.
-
3. The retention time for dolasetron is shifting between injections. Why is this happening?
Retention time shifts can indicate a lack of stability in the HPLC system or changes in the mobile phase or column condition.
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Cause: Inconsistent mobile phase composition, column degradation, or fluctuating flow rate.
-
Troubleshooting Steps:
-
Ensure the mobile phase is prepared consistently and is properly degassed.
-
Check the HPLC pump for any leaks or signs of inconsistent flow.
-
Make sure the column is properly equilibrated before each analysis.
-
4. I am observing split or twin peaks for dolasetron. What should I do?
Split peaks often suggest a problem with the sample path at the head of the column.
-
Cause: A partially blocked inlet frit or a void in the column packing material.
-
Troubleshooting Steps:
-
Try backflushing the column to dislodge any particulates on the frit.
-
If the problem persists, the column may need to be replaced.
-
Ensure your samples are properly filtered before injection to prevent frit blockage.
-
Baseline and Sensitivity Issues
5. My baseline is noisy. How can I improve it?
A noisy baseline can interfere with the accurate integration of peaks and affect the overall sensitivity of the method.
-
Cause: Contaminated solvents, detector instability, or temperature fluctuations.
-
Troubleshooting Steps:
-
Use fresh, HPLC-grade solvents and ensure the mobile phase is thoroughly degassed.
-
Verify the detector settings, including the wavelength. For dolasetron, a common detection wavelength is 285 nm.
-
If possible, use a column oven to maintain a stable temperature.
-
6. I am seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?
Ghost peaks can arise from contamination in the system or from degradation of the analyte.
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Cause: Contamination in the injector or column, or the presence of degradation products. Dolasetron can degrade under stress conditions such as acidic or basic hydrolysis, oxidation, heat, and photolysis.
-
Troubleshooting Steps:
-
Flush the injector and the column with a strong solvent to remove any contaminants.
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If degradation is suspected, prepare fresh samples and protect them from light and extreme temperatures.
-
One study noted that an alkali degradation product of dolasetron could be monitored at 229 nm, so be aware of potential absorbance at different wavelengths. Known metabolites of dolasetron include reduced dolasetron (hydrodolasetron), hydroxylated metabolites, and N-oxide, which could also appear as extra peaks.
-
System and Method Parameters
7. What are the typical HPLC-UV method parameters for this compound analysis?
Several methods have been published for the analysis of dolasetron. The table below summarizes some common parameters.
| Parameter | Typical Values |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water or a buffer (e.g., phosphate buffer) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm or 295 nm |
| Injection Volume | 10-20 µL |
8. How should I prepare my samples and mobile phase?
Proper preparation is crucial for reproducible results.
-
Sample Preparation: this compound is freely soluble in water and methanol. Prepare your stock and working solutions in a solvent compatible with your mobile phase. Ensure final sample solutions are filtered through a 0.45 µm filter.
-
Mobile Phase Preparation: Use HPLC-grade solvents. If using a buffer, ensure all components are fully dissolved before mixing with the organic modifier. The mobile phase should be degassed before use to prevent bubble formation in the system.
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound analysis.
Protocol 1: Standard HPLC-UV Analysis of this compound
This protocol outlines a general method for the quantification of this compound.
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Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of 0.02M dipotassium hydrogen orthophosphate buffer (pH adjusted to 3 with phosphoric acid) and acetonitrile (20:80 v/v).
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 295 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
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Prepare a stock solution of this compound in the mobile phase.
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Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.
-
-
Sample Preparation:
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Accurately weigh and dissolve the sample containing this compound in the mobile phase.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
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Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions to determine the concentration of this compound.
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Protocol 2: Forced Degradation Study
This protocol is for investigating the stability of this compound under various stress conditions.
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before injection.
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Keep the solid drug substance in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid drug substance to UV light in a photostability chamber.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method, comparing the chromatograms to that of an unstressed sample.
Visualizations
HPLC-UV Analysis Workflow
Caption: A general workflow for HPLC-UV analysis.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
References
Technical Support Center: Optimizing In Vitro Dose-Response Curves for Dolasetron
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 5-HT3 receptor antagonist, dolasetron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dolasetron in vitro?
A1: Dolasetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2][3][4][5] In vitro, it competitively binds to 5-HT3 receptors, which are ligand-gated ion channels. This binding action blocks the influx of cations (primarily Na+ and Ca2+) that is normally triggered by serotonin, thereby preventing neuronal depolarization. It is important to note that dolasetron is a prodrug and is rapidly converted to its significantly more potent, active metabolite, hydrodolasetron, by carbonyl reductase enzymes present in the liver and other tissues. Therefore, for in vitro studies aiming to reflect the in vivo activity, it is often recommended to use hydrodolasetron.
Q2: Which cell lines are suitable for in vitro studies of dolasetron?
A2: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human 5-HT3 receptor are a commonly used and appropriate model system for studying the effects of dolasetron and other 5-HT3 antagonists. These cells provide a robust and reproducible platform for both radioligand binding and functional assays.
Q3: What are the expected in vitro potency values (Ki, IC50) for dolasetron and hydrodolasetron?
A3: Direct in vitro potency values for dolasetron are less commonly reported due to its rapid conversion to the active metabolite, hydrodolasetron. Hydrodolasetron exhibits a higher affinity for the 5-HT3 receptor. The inhibitory constant (Ki) for hydrodolasetron at the human 5-HT3 receptor is approximately 50 nM. IC50 values can vary depending on the specific assay conditions. For comparison with other 5-HT3 antagonists, please refer to the data presented in the tables below.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Potency of Hydrodolasetron
| Compound | Assay Type | Cell Line | Parameter | Value |
| Hydrodolasetron | Radioligand Binding | HEK293 (expressing human 5-HT3 receptor) | Ki | ~50 nM |
| Hydrodolasetron | Calcium Influx Assay | HEK293 (expressing human 5-HT3 receptor) | IC50 | Varies with assay conditions |
Table 2: Comparative In Vitro Binding Affinities of 5-HT3 Receptor Antagonists
| Compound | Ki (nM) |
| Hydrodolasetron | ~50 |
| Ondansetron | 3 |
| Granisetron | 0.38 |
| Palonosetron | 0.04 |
Note: These values are compiled from various sources and should be considered as reference points. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of dolasetron or hydrodolasetron for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT3A receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]granisetron) to each well.
-
Add a range of concentrations of the unlabeled competitor (dolasetron or hydrodolasetron).
-
To determine non-specific binding, add a high concentration of an unlabeled, structurally distinct 5-HT3 antagonist to a set of control wells.
-
Add the prepared cell membranes to each well.
-
-
Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay (Calcium Influx)
Objective: To determine the functional potency (IC50) of dolasetron or hydrodolasetron in inhibiting serotonin-induced 5-HT3 receptor activation.
Methodology:
-
Cell Preparation:
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Seed HEK293 cells expressing the human 5-HT3 receptor in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition:
-
Pre-incubate the cells with a range of concentrations of dolasetron or hydrodolasetron.
-
-
Agonist Stimulation:
-
Add a fixed concentration of serotonin (5-HT) to all wells to stimulate the 5-HT3 receptors.
-
-
Signal Detection:
-
Measure the change in fluorescence intensity, which corresponds to the influx of intracellular calcium, using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence response to control wells (with and without agonist).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in IC50/Ki Values | Inconsistent cell passage number or seeding density. Variations in incubation time or temperature. Instability of the compound in the assay medium. | Maintain consistent cell culture practices. Standardize all assay parameters. Prepare fresh solutions of dolasetron/hydrodolasetron for each experiment. |
| No or Weak Dose-Response | Incorrect concentration range of the antagonist. Low receptor expression in the cell line. Inactive compound. | Perform a wider range of serial dilutions. Verify receptor expression levels via Western blot or other methods. Check the purity and activity of your dolasetron/hydrodolasetron stock. |
| High Non-Specific Binding in Radioligand Assays | The radioligand is binding to non-receptor components (e.g., filters, plasticware). The concentration of the radioligand is too high. | Use filters pre-treated with polyethyleneimine (PEI). Consider using low-binding plates. Use a radioligand concentration at or below its Kd value. |
| Receptor Desensitization (Tachyphylaxis) | Repeated or prolonged exposure to the agonist (serotonin). | Minimize the pre-incubation time with the agonist. Ensure adequate washing steps between agonist additions in functional assays. |
| Compound Precipitation in Assay Medium | Poor solubility of dolasetron at higher concentrations. | Prepare stock solutions in a suitable solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <1%). Visually inspect for any precipitation. If solubility is an issue, consider using a different formulation or vehicle. |
Visualizing Key Processes
Here are diagrams generated using Graphviz to illustrate important concepts in dolasetron in vitro studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
Technical Support Center: Dolasetron Mesylate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of dolasetron mesylate in animal studies. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to address the variability and challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] Its antiemetic effects are primarily mediated by blocking serotonin, a key neurotransmitter involved in the vomiting reflex, from binding to 5-HT3 receptors.[1][2] This action occurs both centrally in the chemoreceptor trigger zone (CTZ) of the brain and peripherally in the gastrointestinal tract.
Q2: What is hydrodolasetron and why is it important?
A2: Upon administration, this compound is rapidly and completely metabolized by carbonyl reductase to its active metabolite, hydrodolasetron. Hydrodolasetron is responsible for the majority of the pharmacological activity and antiemetic effects observed. Therefore, pharmacokinetic studies often focus on measuring hydrodolasetron concentrations.
Q3: What are the common animal models used for studying the antiemetic effects of this compound?
A3: Common animal models for emesis research include ferrets, dogs, and the house musk shrew (Suncus murinus). Standard laboratory rodents like rats and mice are not suitable for studying vomiting as they lack a vomiting reflex.
Q4: How should this compound be stored?
A4: this compound should be stored in a tight, light-resistant container, protected from light.
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Efficacy
Q: We are observing high variability in the antiemetic efficacy of this compound between subjects and experiments. What are the potential causes and how can we troubleshoot this?
A: Variability in efficacy is a common challenge in preclinical studies. Several factors related to the drug, animal model, and experimental procedure can contribute to this.
Potential Causes & Troubleshooting Steps:
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Timing of Administration: The timing of dolasetron administration relative to the emetogenic stimulus is critical. For prophylactic use against chemotherapy-induced nausea and vomiting (CINV), administering the drug 30-60 minutes before the chemotherapeutic agent is crucial.
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Recommendation: Standardize the pre-treatment time across all experimental groups. Consider conducting a pilot study to determine the optimal administration time for your specific model and emetogen.
-
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Metabolic Differences: The conversion of dolasetron to its active metabolite, hydrodolasetron, can vary between species and even individuals. This can lead to different levels of active compound and thus, variable efficacy.
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Recommendation: If significant variability persists, consider measuring plasma concentrations of hydrodolasetron to correlate with efficacy. This can help determine if the variability is pharmacokinetic in origin.
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Route of Administration: The bioavailability and absorption rate of dolasetron and the formation of hydrodolasetron can differ significantly with the route of administration (e.g., oral, intravenous, subcutaneous). Oral administration in some species may lead to more variable absorption.
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Recommendation: For initial studies, an intravenous route can provide more consistent plasma concentrations. If using oral administration, ensure consistent formulation and administration techniques. Fasting the animals overnight can also help reduce variability in oral absorption.
-
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Severity of Emetogenic Challenge: The dose and type of emetogenic stimulus (e.g., cisplatin dose) will influence the required dose of dolasetron. A higher emetogenic challenge may require a higher dose of the antiemetic.
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Recommendation: Ensure the dose of the emetogenic agent is consistent and appropriate for the animal model. If you are using a high-dose emetogen, you may need to increase the dose of dolasetron.
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Issue 2: Pharmacokinetic Variability
Q: We are observing large inter-animal variability in the plasma concentrations of hydrodolasetron. What could be causing this?
A: High pharmacokinetic variability is a known issue in preclinical research and can be influenced by several factors.
Potential Causes & Troubleshooting Steps:
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Animal-Specific Factors: Age, sex, genetic background, and health status of the animals can all contribute to variations in drug metabolism.
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Recommendation: Use animals of a similar age and from a consistent genetic background. Ensure all animals are healthy and properly acclimatized before the study.
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Food Effects: The presence of food in the stomach can affect the absorption of orally administered drugs.
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Recommendation: For oral administration studies, it is advisable to fast the animals overnight to ensure a more uniform gastrointestinal environment.
-
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Drug Formulation and Vehicle: The solubility and stability of this compound in the chosen vehicle can impact its absorption and bioavailability.
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Recommendation: Ensure this compound is fully dissolved in the vehicle. The use of a consistent, well-described vehicle is critical. For poorly soluble compounds, formulation strategies may be needed to improve consistency.
-
Issue 3: Unexpected Adverse Effects
Q: We are observing unexpected side effects in our animals, such as changes in cardiovascular parameters. Is this a known effect of dolasetron?
A: Yes, dolasetron and other 5-HT3 antagonists have been associated with minor changes in ECG intervals, specifically PR and QTc prolongation. While generally not considered clinically significant at therapeutic doses, it is an important factor to be aware of, especially at higher doses.
Potential Causes & Troubleshooting Steps:
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Dose-Related Effects: The cardiovascular effects of dolasetron can be dose-dependent.
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Recommendation: If cardiovascular changes are a concern, consider using the lowest effective dose. If high doses are necessary, monitoring ECG in a subset of animals may be warranted.
-
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Drug Interactions: Co-administration of other drugs that can affect cardiac conduction (e.g., certain anesthetics or other medications) could potentiate the effects of dolasetron.
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Recommendation: Review all co-administered substances for potential cardiac effects. If possible, avoid concomitant use of other QT-prolonging agents.
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Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Dolasetron and Hydrodolasetron in Dogs
| Parameter | Dolasetron (IV) | Hydrodolasetron (from IV Dolasetron) | Dolasetron (Oral) | Hydrodolasetron (from Oral Dolasetron) |
| Dose | 2 mg/kg | 2 mg/kg | 5 mg/kg | 5 mg/kg |
| Half-life (t½) | 0.1 h | ~4.0 h | - | ~4.0 h |
| Clearance (Cltot) | 109 mL/min/kg | 25 mL/min/kg | - | 25 mL/min/kg |
| Volume of Distribution (Vd) | 0.83 L/kg | 8.5 L/kg | - | 8.5 L/kg |
| Bioavailability (F) | - | - | 7% | ~100% |
| Tmax | - | - | - | 0.33 h |
| Data sourced from a study in dogs. |
Table 2: Efficacy of Intravenous this compound in Preventing Cisplatin-Induced Emesis in Cancer Patients
| Cisplatin Dose Stratum | This compound Dose | Complete Response Rate |
| ≥70 and <91 mg/m² | 1.8 mg/kg | 49.2% |
| ≥70 and <91 mg/m² | 2.4 mg/kg | 45.6% |
| ≥91 mg/m² | 1.8 mg/kg | 36.8% |
| ≥91 mg/m² | 2.4 mg/kg | 31.3% |
| Complete response was defined as zero emetic episodes and no rescue medication. |
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
This protocol is a general guideline and should be adapted based on institutional guidelines and specific experimental needs.
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Animal Acclimatization: House ferrets individually for at least one week before the experiment with ad libitum access to food and water.
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Fasting: Fast animals overnight (approximately 18 hours) before the experiment, with free access to water.
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Drug Administration:
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Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
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A typical pre-treatment time is 30-60 minutes before the administration of cisplatin.
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Induction of Emesis:
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Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.
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Observation:
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Immediately after cisplatin administration, place the ferret in an observation cage with a clear viewing panel.
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Continuously observe the animal for at least 4-8 hours for signs of emesis (retching and vomiting).
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Record the latency to the first emetic episode and the total number of retches and vomits.
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Data Analysis: Compare the incidence of emesis, the latency to the first emetic episode, and the frequency of retching and vomiting between the different treatment groups.
Visualizations
Caption: Dolasetron's antiemetic signaling pathway.
Caption: General experimental workflow for antiemetic studies.
Caption: Troubleshooting decision tree for variability.
References
Technical Support Center: Dolasetron Mesylate Interference in Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by dolasetron mesylate in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
This compound is a serotonin 5-HT3 receptor antagonist used as an antiemetic agent.[1][2] Its chemical structure includes an indole moiety, a class of compounds known to exhibit fluorescence.[3] Any compound that possesses intrinsic fluorescence (autofluorescence) or the ability to absorb light at the excitation or emission wavelengths of a fluorophore can interfere with a fluorescent assay.[4]
Q2: What are the known spectral properties of this compound?
Direct and comprehensive spectral data for this compound is limited in publicly available literature. However, a key piece of information for researchers is its reported fluorescence detection at an excitation maximum of 285 nm and an emission maximum of 345 nm .[5] Additionally, spectrophotometric analysis has shown a maximum absorbance at 285 nm.
Q3: What are the primary mechanisms of this compound interference?
There are two principal ways this compound can interfere with your assay:
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Autofluorescence: this compound is intrinsically fluorescent, and its emission in the UV range (345 nm) could overlap with the excitation or emission spectra of blue-emitting fluorophores (e.g., DAPI, Hoechst, Alexa Fluor 350), leading to false-positive signals or high background.
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Fluorescence Quenching: this compound has been shown to quench the fluorescence of Cadmium Sulfide (CdS) quantum dots. This indicates it may have the potential to quench other fluorophores, causing a decrease in the fluorescence signal and potentially leading to false-negative results. This can occur if the absorbance spectrum of this compound overlaps with the excitation or emission spectrum of the assay's fluorophore (inner filter effect).
Q4: How can I determine if this compound is interfering with my specific assay?
The most effective way to assess interference is to run a set of control experiments. This involves measuring the fluorescence of this compound in the assay buffer without the target biomolecule or other assay components. A significant signal in this control indicates autofluorescence. To test for quenching, you can measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in fluorescence in the presence of the compound suggests quenching.
Q5: What are some general strategies to minimize interference from this compound?
Key strategies include:
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Wavelength Selection: If possible, use fluorophores that are excited and emit at longer wavelengths (red-shifted fluorophores) to avoid the UV-blue spectral region where this compound is known to be active.
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Compound Concentration: Use the lowest effective concentration of this compound in your assay to minimize both autofluorescence and quenching effects.
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Control Wells: Always include "compound-only" and "fluorophore + compound" controls in your experimental setup.
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Data Correction: If the autofluorescence is consistent, you may be able to subtract the background signal from your experimental wells.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal
Possible Cause: Autofluorescence from this compound is overlapping with your assay's detection wavelengths.
Troubleshooting Steps:
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Run a "Compound-Only" Control:
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Objective: To quantify the fluorescence signal originating from this compound alone.
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Protocol: Prepare wells containing this compound at the same concentration used in your experiment, in the same assay buffer, but without the fluorescent probe or other assay-specific reagents. Measure the fluorescence at your assay's excitation and emission wavelengths.
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-
Perform a Spectral Scan:
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Objective: To determine the full excitation and emission spectrum of this compound in your assay buffer.
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Protocol: Using a scanning fluorometer, measure the emission spectrum of this compound by exciting at various wavelengths. Then, measure the excitation spectrum by monitoring the emission at the peak wavelength found in the first step.
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-
Red-Shift Your Assay:
-
Objective: To move the assay's fluorescence detection away from the interference spectrum of this compound.
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Action: Switch to a fluorophore with excitation and emission wavelengths in the green, red, or far-red regions of the spectrum (e.g., Rhodamine, Cy5).
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Issue 2: Lower Than Expected Fluorescence Signal
Possible Cause: this compound is quenching the fluorescence of your assay's fluorophore.
Troubleshooting Steps:
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Run a Quenching Control:
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Objective: To determine if this compound reduces the signal of your fluorophore.
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Protocol: Prepare wells containing your fluorophore at the assay concentration and add a serial dilution of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
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Check for Inner Filter Effect:
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Objective: To see if this compound is absorbing the excitation or emission light of your fluorophore.
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Protocol: Measure the absorbance spectrum of this compound. If there is significant overlap with your fluorophore's excitation or emission peaks, the inner filter effect is likely contributing to quenching.
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-
Decrease Compound Concentration:
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Objective: To reduce the quenching effect.
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Action: If your experimental design allows, lower the concentration of this compound.
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Change the Fluorophore:
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Objective: To find a fluorophore whose spectral properties do not overlap with the absorbance spectrum of this compound.
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Action: Select a fluorophore with a larger Stokes shift or one whose excitation and emission are outside the absorbance range of this compound.
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Data Summary
| Parameter | This compound | Common Fluorophores | Potential for Interference |
| Max Absorbance | ~285 nm | DAPI (Ex: ~358 nm), Fluorescein (Ex: ~494 nm), Rhodamine (Ex: ~550 nm) | High for UV-excited fluorophores (Inner Filter Effect). |
| Fluorescence | Ex: 285 nm, Em: 345 nm | DAPI (Em: ~461 nm), Fluorescein (Em: ~518 nm), Rhodamine (Em: ~573 nm) | High for blue-emitting fluorophores (Autofluorescence). |
| Quenching | Demonstrated with CdS QDs | Varies | Potential for quenching, especially with fluorophores whose spectra overlap with dolasetron's absorbance. |
Experimental Protocols
Protocol 1: Autofluorescence Assessment
Objective: To quantify the intrinsic fluorescence of this compound at your assay's wavelengths.
Materials:
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This compound stock solution
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Assay buffer
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Multi-well plates (black, clear bottom recommended)
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Fluorescence microplate reader
Procedure:
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Prepare a serial dilution of this compound in assay buffer at concentrations relevant to your experiment.
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Include wells with assay buffer only as a blank control.
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Dispense the solutions into the wells of the microplate.
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Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
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Data Analysis: Subtract the average fluorescence of the blank wells from the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Quenching Assessment
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Materials:
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This compound stock solution
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Assay fluorophore at the concentration used in the assay
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Assay buffer
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Fluorescence microplate reader
Procedure:
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Prepare a solution of the assay fluorophore in assay buffer.
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Prepare a serial dilution of this compound.
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In a microplate, add the fluorophore solution to a set of wells.
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Add the serial dilutions of this compound to these wells.
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Include control wells with the fluorophore and assay buffer only (no compound).
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Incubate the plate under the same conditions as the primary assay.
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Read the plate using the same excitation and emission wavelengths as your primary assay.
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Data Analysis: Compare the fluorescence of the wells containing this compound to the "fluorophore-only" control. A concentration-dependent decrease in signal indicates quenching.
Visual Troubleshooting Guides
Caption: A workflow for identifying and mitigating this compound interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dolasetron Mesylate Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of dolasetron mesylate metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that are often required for research purposes?
A1: The primary metabolites of this compound include hydrodolasetron (the reduced form), various hydroxylated derivatives on the indole ring, and an N-oxide metabolite.[1][2][3][4] Hydrodolasetron is the major active metabolite.[1]
Q2: What is the most common synthetic route to obtain hydrodolasetron?
A2: The most common and direct synthetic route to hydrodolasetron is the reduction of the ketone group on the quinolizidine ring of dolasetron. This is typically achieved using a chemical reducing agent.
Q3: What are the key challenges in synthesizing the hydroxylated metabolites of dolasetron?
A3: The main challenges in synthesizing hydroxylated dolasetron metabolites lie in achieving regioselectivity on the indole ring. The indole nucleus has multiple potential sites for hydroxylation (C4 to C7), and controlling the reaction to target a specific position can be difficult. This often requires the use of directing groups or specialized catalysts.
Q4: What should be considered when synthesizing the N-oxide metabolite of dolasetron?
A4: The synthesis of N-oxide metabolites can be challenging due to the potential for over-oxidation or side reactions. The choice of oxidizing agent and reaction conditions is critical to selectively form the N-oxide without affecting other functional groups in the molecule. Additionally, N-oxide compounds can sometimes be unstable.
Troubleshooting Guides
Synthesis of Hydrodolasetron via Reduction of Dolasetron
Problem: Low or no conversion of dolasetron to hydrodolasetron.
| Possible Cause | Suggested Solution |
| Inactive reducing agent (e.g., old sodium borohydride). | Use a fresh, unopened container of the reducing agent. Sodium borohydride can degrade with exposure to moisture. |
| Insufficient amount of reducing agent. | Increase the molar excess of the reducing agent. A 2-4 fold molar excess is a good starting point. |
| Low reaction temperature. | While the reaction is often performed at room temperature, gentle warming (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor for potential side reactions. |
| Inappropriate solvent. | Ensure the solvent (e.g., methanol, ethanol) is anhydrous if required by the specific protocol, although NaBH4 is relatively tolerant to protic solvents. |
Problem: Formation of multiple products or impurities.
| Possible Cause | Suggested Solution |
| Over-reduction or side reactions. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely using TLC or LC-MS to stop it once the starting material is consumed. |
| Impure starting material (dolasetron). | Purify the starting this compound before the reduction step. |
| Inadequate workup procedure. | Ensure the reaction is properly quenched (e.g., with acetone or dilute acid) to destroy any remaining reducing agent. Follow with a standard aqueous workup and extraction. |
Problem: Difficulty in purifying hydrodolasetron.
| Possible Cause | Suggested Solution | | Co-elution of starting material and product. | Optimize the chromatography conditions (e.g., solvent gradient, stationary phase) for better separation. | | Presence of inorganic salts from the workup. | Ensure the organic extracts are thoroughly washed with water and brine to remove any inorganic impurities before concentration and purification. |
Experimental Protocols
Protocol 1: Synthesis of Hydrodolasetron
This protocol describes a general method for the reduction of dolasetron to its active metabolite, hydrodolasetron.
Materials:
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This compound
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate (EtOAc) and hexane for chromatography
Procedure:
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Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
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Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone or dropwise addition of dilute acetic acid until effervescence ceases.
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Remove the methanol under reduced pressure.
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Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford hydrodolasetron.
Quantitative Data Summary (Illustrative)
The following table provides illustrative quantitative data for the synthesis of hydrodolasetron. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reaction Scale | 1 mmol |
| Reaction Time | 3 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Retention Time (LC-MS) | Analyte-specific |
Visualizations
Experimental Workflow for Hydrodolasetron Synthesis
Caption: Workflow for the synthesis of hydrodolasetron.
Signaling Pathway of Dolasetron Metabolism
Caption: Metabolic pathway of this compound.
References
Technical Support Center: Optimizing Dolasetron Mesylate Delivery in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dolasetron mesylate in behavioral studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1] In vivo, it is rapidly converted to its active metabolite, hydrodolasetron, which is responsible for most of its pharmacological effects.[2] The antiemetic action of dolasetron is mediated through the blockade of 5-HT3 receptors both centrally in the chemoreceptor trigger zone (CTZ) of the area postrema and peripherally on vagal nerve terminals in the gastrointestinal tract.[3][4] This blockade prevents the initiation of the vomiting reflex.[3]
2. What are the potential applications of this compound in behavioral studies?
While primarily known for its antiemetic properties, as a 5-HT3 receptor antagonist, this compound has potential applications in studying behaviors modulated by the serotonergic system. Research on other 5-HT3 antagonists suggests potential utility in animal models of:
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Anxiety: 5-HT3 receptors are located in brain regions involved in anxiety, such as the amygdala.
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Depression: 5-HT3 receptor antagonists have shown antidepressant-like effects in various rodent models.
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Cognition: 5-HT3 receptor antagonists have been investigated for their potential to improve cognitive function in rodent and primate models.
3. How should I prepare this compound for administration in rodents?
This compound monohydrate is freely soluble in water and propylene glycol, and slightly soluble in normal saline.
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For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection: Sterile saline (0.9% sodium chloride) is a commonly used vehicle.
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For Oral Gavage (p.o.): this compound can be dissolved in distilled water.
It is crucial to ensure the final solution is sterile for injection. Filtering the solution through a 0.22 µm syringe filter is recommended.
4. What is a typical dose range for this compound in rodent behavioral studies?
Specific dose-response data for this compound in rodent behavioral models is limited. However, based on preclinical studies with other 5-HT3 antagonists and the antiemetic studies with dolasetron, a starting dose range to explore could be 0.1 to 10 mg/kg. A dose-response study is highly recommended to determine the optimal dose for a specific behavioral paradigm and animal strain. High doses of this compound (140-160 mg/kg, i.v.) have been reported to be lethal in mice and rats, with symptoms of acute toxicity including tremors, depression, and convulsions.
5. How does this compound affect locomotor activity?
There is limited specific data on the effects of this compound on locomotor activity in rodents in the context of behavioral studies. However, neuropsychiatric tests in healthy human volunteers showed that this compound did not alter mood or concentration. When using dolasetron in behavioral assays, it is critical to include a locomotor activity test (e.g., open field test) as a control to ensure that the observed behavioral effects are not due to sedation or hyperactivity. Some studies with other 5-HT3 antagonists have shown no significant effects on locomotor activity at doses that produce anxiolytic-like effects.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Variability in Behavioral Results | Inconsistent drug administration timing. | Administer this compound at a consistent time relative to the behavioral test. A pretreatment time of 30-60 minutes is common for i.p. injections. |
| Animal stress from handling or environment. | Handle animals gently and consistently. Acclimatize them to the testing room for at least 30-60 minutes before the experiment. Ensure consistent lighting, temperature, and noise levels. | |
| Vehicle effects. | Always include a vehicle-treated control group to account for any behavioral effects of the vehicle itself. | |
| Unexpected Sedation or Hyperactivity | Dose is too high or too low. | Perform a dose-response study to identify a dose that does not independently affect locomotor activity. |
| Off-target effects. | While dolasetron is highly selective for 5-HT3 receptors, consider potential off-target effects at higher concentrations. Review literature for potential interactions. | |
| No Observable Behavioral Effect | Insufficient dose. | Increase the dose in a systematic dose-response study. |
| Inappropriate timing of administration. | Optimize the pretreatment time. The peak plasma concentration of the active metabolite, hydrodolasetron, should coincide with the behavioral testing period. | |
| Animal strain or sex differences. | Be aware that different rodent strains and sexes can respond differently to pharmacological agents. Ensure consistency and consider these variables in your experimental design. | |
| Precipitation of this compound in Solution | Improper solvent or storage. | Ensure this compound is fully dissolved in the appropriate vehicle (e.g., sterile saline for injection). Prepare fresh solutions daily. If storing, check for stability information, though fresh preparation is recommended. After dilution, Anzemet® (this compound) injection is stable at room temperature for 24 hours. |
Data Presentation
Table 1: Solubility of this compound Monohydrate
| Solvent | Solubility |
| Water | Freely Soluble |
| Propylene Glycol | Freely Soluble |
| Ethanol | Slightly Soluble |
| Normal Saline | Slightly Soluble |
Source:
Table 2: Pharmacokinetic Parameters of Dolasetron and its Active Metabolite, Hydrodolasetron, in Healthy Women (2.4 mg/kg dose)
| Parameter | Dolasetron (i.v.) | Hydrodolasetron (after i.v. dolasetron) | Dolasetron (p.o.) | Hydrodolasetron (after p.o. dolasetron) |
| Half-life (t½) | 0.23 h | 8.05 h | - | 9.12 h |
Source:
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
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Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
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Animals: Mice or rats, handled for several days prior to testing.
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Procedure:
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Administer this compound (e.g., 0.1 - 10 mg/kg, i.p.) or vehicle 30 minutes before the test.
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Place the animal in the center of the maze, facing an open arm.
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Allow the animal to explore the maze for 5 minutes.
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Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
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Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity.
Protocol 2: Forced Swim Test (FST) for Depressant-Like Behavior
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Apparatus: A transparent cylinder filled with water (23-25°C).
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Animals: Mice or rats.
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Procedure:
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Day 1 (Pre-test): Place the animal in the water for 15 minutes.
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Day 2 (Test): Administer this compound (e.g., 1 - 10 mg/kg, i.p.) or vehicle 60, 30, and 15 minutes before the test (or a single injection 30-60 minutes prior).
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Place the animal in the water for 5-6 minutes.
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Record the duration of immobility during the last 4 minutes of the test.
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Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Protocol 3: Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
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Apparatus: A square arena with walls.
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Animals: Mice or rats.
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Procedure:
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Administer this compound (e.g., 0.1 - 10 mg/kg, i.p.) or vehicle 30 minutes before the test.
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Place the animal in the center of the open field.
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Allow the animal to explore for a set period (e.g., 10-30 minutes).
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Use a video tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
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Data Analysis:
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Locomotor Activity: Total distance traveled.
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Anxiety-Like Behavior: A decrease in the time spent in the center of the arena suggests an anxiogenic-like effect, while an increase suggests an anxiolytic-like effect.
-
Mandatory Visualization
Caption: 5-HT3 Receptor Signaling and Dolasetron's Mechanism of Action.
Caption: General Experimental Workflow for Dolasetron Behavioral Studies.
Caption: Troubleshooting Logic for Dolasetron Behavioral Experiments.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Correlating efficacy in rodent cognition models with in vivo 5-hydroxytryptamine1a receptor occupancy by a novel antagonist, (R)-N-(2-methyl-(4-indolyl-1-piperazinyl)ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cardiovascular Effects of Dolasetron in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of dolasetron in animal models.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Arrhythmias or Severe QTc Prolongation at Standard Doses
Question: We are observing a higher-than-expected incidence of ventricular arrhythmias and significant QTc prolongation in our conscious telemetered dog model, even at doses of dolasetron reported to be safe. What could be the underlying cause, and how can we troubleshoot this?
Answer:
Several factors could contribute to this observation. Here is a systematic approach to troubleshooting:
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Verify Electrolyte Levels: Dolasetron's pro-arrhythmic potential can be exacerbated by electrolyte imbalances.
-
Action: Before and during the study, ensure that serum potassium and magnesium levels are within the normal physiological range for the animal model.[1] Hypokalemia and hypomagnesemia can independently prolong the QT interval and increase the risk of arrhythmias.
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Mitigation Strategy to Test: If baseline electrolytes are normal, consider a study arm with potassium and/or magnesium supplementation to assess if it mitigates the dolasetron-induced effects.
-
-
Assess for Potential Drug Interactions: Concomitant medications can potentiate the cardiovascular effects of dolasetron.
-
Action: Review all medications administered to the animals, including anesthetics used during telemetry implantation surgery and any supportive care medications. Drugs that inhibit the CYP2D6 and CYP3A enzyme systems can increase the plasma concentration of hydrodolasetron, the active metabolite of dolasetron.[2]
-
Mitigation Strategy to Test: If a drug interaction is suspected, conduct a washout period for the interacting drug before dolasetron administration, if feasible.
-
-
Evaluate Animal Model Health Status: Underlying cardiac conditions can increase susceptibility to dolasetron's effects.
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Action: Ensure all animals have undergone a thorough pre-study cardiac evaluation, including a baseline electrocardiogram (ECG) to rule out congenital long QT syndrome or other cardiac abnormalities.
-
-
Confirm Dosing and Formulation: Inaccurate dosing or issues with the drug formulation can lead to unexpectedly high plasma concentrations.
-
Action: Re-verify all dose calculations and the stability and concentration of the dolasetron formulation.
-
Issue 2: Difficulty in Reversing Dolasetron-Induced QRS Widening and Hypotension
Question: In an acute overdose model, we are struggling to reverse the QRS widening and associated hypotension caused by dolasetron. What are the potential therapeutic interventions we can investigate in our animal model?
Answer:
The primary mechanism for dolasetron-induced QRS widening is the blockade of cardiac sodium channels by its active metabolite, hydrodolasetron.[2][3][4] This is similar to the cardiotoxicity seen with tricyclic antidepressants. Therefore, interventions successful in treating tricyclic antidepressant overdose are rational to investigate for dolasetron.
-
Sodium Bicarbonate Administration:
-
Hypothesis: Increasing the extracellular sodium concentration and inducing alkalosis can help to displace dolasetron from the sodium channel.
-
Experimental Approach: In a dolasetron overdose model in dogs, after the onset of significant QRS prolongation, administer a bolus of intravenous sodium bicarbonate (e.g., 1-2 mEq/kg). Monitor ECG and blood pressure continuously to assess for reversal of toxicity.
-
Expected Outcome: A narrowing of the QRS interval and an improvement in blood pressure.
-
-
Fluid Resuscitation and Vasopressor Support:
-
Hypothesis: Hypotension may be a direct consequence of cardiotoxicity and may require hemodynamic support.
-
Experimental Approach: In conjunction with other interventions, provide intravenous fluid resuscitation. If hypotension persists, consider the use of vasopressors like norepinephrine.
-
Expected Outcome: Restoration of blood pressure to within the normal range.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dolasetron-induced cardiotoxicity?
A1: Dolasetron is rapidly converted to its active metabolite, hydrodolasetron. Hydrodolasetron blocks cardiac fast sodium channels, which slows the conduction of the cardiac action potential. This leads to a prolongation of the PR and QRS intervals on an ECG. To a lesser extent, it can also affect potassium channels, contributing to a prolongation of the QTc interval.
Q2: Which animal model is most appropriate for studying the cardiovascular effects of dolasetron?
A2: The conscious, freely moving, telemetered dog is considered a highly relevant non-rodent model for assessing drug-induced cardiovascular effects, including QT prolongation. This model allows for the continuous monitoring of ECG, heart rate, and blood pressure in unstressed animals, providing high-quality data.
Q3: Are there any known biomarkers for dolasetron-induced cardiotoxicity?
A3: While not specific to dolasetron, cardiac troponins (cTnI and cTnT) and B-type natriuretic peptide (BNP) are general biomarkers of cardiac injury and stress, respectively. In a research setting, monitoring these biomarkers may provide additional information on the extent of myocardial stress or damage, particularly in high-dose or overdose studies.
Q4: How can we correct the QT interval for heart rate changes in our animal model?
A4: It is crucial to correct the QT interval for heart rate (QTc) to accurately assess repolarization effects. Common correction formulas include Bazett's and Fridericia's. However, for canine studies, an individual animal-specific correction factor (QTcI) derived from baseline data is often considered more accurate. This involves performing a linear regression of the QT interval against the preceding RR interval during a baseline period.
Quantitative Data Summary
The following tables present hypothetical data that could be expected from a study in conscious telemetered dogs investigating the mitigation of dolasetron's cardiovascular effects.
Table 1: Hypothetical ECG Parameters Following Intravenous Dolasetron Administration with and without Sodium Bicarbonate Intervention in a Canine Overdose Model.
| Treatment Group | Timepoint | Heart Rate (bpm) | PR Interval (ms) | QRS Duration (ms) | QTc Interval (ms) |
| Vehicle Control | Baseline | 80 ± 5 | 90 ± 4 | 50 ± 3 | 320 ± 10 |
| 30 min post-dose | 82 ± 6 | 91 ± 5 | 51 ± 3 | 322 ± 11 | |
| Dolasetron (5 mg/kg IV) | Baseline | 81 ± 4 | 92 ± 3 | 52 ± 2 | 325 ± 9 |
| 30 min post-dose | 95 ± 7 | 110 ± 6 | 75 ± 5 | 360 ± 12 | |
| Dolasetron + NaHCO3 | Baseline | 80 ± 5 | 91 ± 4 | 51 ± 3 | 323 ± 10 |
| 30 min post-dose | 92 ± 6 | 108 ± 5 | 73 ± 4 | 358 ± 11 | |
| 10 min post-NaHCO3 | 85 ± 5 | 95 ± 4# | 58 ± 3# | 335 ± 10# |
*Data are presented as mean ± standard deviation. *p < 0.05 vs. Baseline #p < 0.05 vs. 30 min post-dose
Table 2: Hypothetical Incidence of Ventricular Arrhythmias in a Canine Model with Dolasetron Administration and Electrolyte Supplementation.
| Treatment Group | Number of Animals | Incidence of Ventricular Premature Beats | Incidence of Ventricular Tachycardia |
| Vehicle Control | 8 | 0/8 (0%) | 0/8 (0%) |
| Dolasetron (2.5 mg/kg IV) | 8 | 6/8 (75%) | 2/8 (25%) |
| Dolasetron + Magnesium Sulfate | 8 | 2/8 (25%) | 0/8 (0%) |
| Dolasetron + Potassium Chloride | 8 | 3/8 (37.5%) | 1/8 (12.5%) |
*p < 0.05 vs. Dolasetron alone
Experimental Protocols
Protocol 1: Assessing Dolasetron-Induced Cardiovascular Effects in Conscious Telemetered Dogs
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Animal Model: Male and female Beagle dogs (n=6-8 per group) surgically implanted with telemetry transmitters for continuous ECG, blood pressure, and body temperature monitoring. A recovery period of at least two weeks post-surgery is required.
-
Baseline Data Collection: Record continuous telemetric data for at least 24 hours prior to dosing to establish diurnal rhythms and baseline cardiovascular parameters.
-
Dosing: Administer dolasetron (or vehicle control) via the intended clinical route (e.g., intravenous infusion over 15 minutes). Use a dose-escalation design in a Latin square crossover study, with adequate washout periods between doses.
-
Data Acquisition: Record continuous telemetric data for at least 24 hours post-dose.
-
Data Analysis: Analyze heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using an individual animal correction factor. Compare dose groups to vehicle control at corresponding time points.
Protocol 2: Evaluating Sodium Bicarbonate for Reversal of Dolasetron-Induced Cardiotoxicity
-
Model Induction: In anesthetized or conscious telemetered dogs, administer a high dose of intravenous dolasetron (e.g., 5-10 mg/kg) to induce significant QRS prolongation (e.g., >50% increase from baseline).
-
Intervention: Once cardiotoxicity is established and stable, administer a bolus of intravenous sodium bicarbonate (1-2 mEq/kg) over 1-2 minutes.
-
Monitoring: Continuously record ECG and invasive blood pressure. Monitor for changes in QRS duration, arrhythmias, and mean arterial pressure.
-
Blood Gas Analysis: Collect arterial blood samples at baseline, post-dolasetron, and post-sodium bicarbonate to monitor pH, pCO2, and bicarbonate levels.
-
Outcome Measures: The primary outcome is the percentage reversal of QRS prolongation. Secondary outcomes include cessation of arrhythmias and improvement in blood pressure.
Visualizations
Caption: Signaling pathway of dolasetron-induced cardiotoxicity.
Caption: Experimental workflow for testing a mitigating agent.
References
- 1. Magnesium Deficiency Causes Transcriptional Downregulation of Kir2.1 and Kv4.2 Channels in Cardiomyocytes Resulting in QT Interval Prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Dolasetron Mesylate Dosage Adjustment for Animal Species
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the appropriate use and dosage adjustment of dolasetron mesylate in various animal species commonly used in research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective serotonin 5-HT3 receptor antagonist.[1] Its primary mechanism of action involves blocking serotonin, a key neurotransmitter involved in emesis (vomiting), from binding to 5-HT3 receptors.[1] These receptors are located in the gastrointestinal tract and in the brain's chemoreceptor trigger zone (CTZ). By inhibiting these receptors, dolasetron effectively prevents the initiation of the vomiting reflex.[2] Dolasetron itself is a prodrug and is rapidly converted to its active metabolite, hydrodolasetron, which is responsible for its pharmacological effects.[3]
Q2: What are the recommended dosages of this compound for different animal species?
Dosage can vary significantly depending on the species, the route of administration, and the experimental model. It is crucial to consult relevant literature and consider the specific context of your study. The following table summarizes reported dosages for common laboratory animals.
| Animal Species | Route of Administration | Recommended Dosage Range | Indication |
| Dog | Oral (p.o.) / Intravenous (i.v.) | 0.5 - 1.0 mg/kg | Prevention of chemotherapy-induced emesis[4] |
| Cat | Oral (p.o.) / Intravenous (i.v.) | 0.5 - 1.0 mg/kg | General antiemetic |
| Ferret | Oral (p.o.) / Intravenous (i.v.) | ≥0.5 mg/kg | Prevention of cisplatin-induced emesis |
| Cynomolgus Monkey | Oral (p.o.) / Intravenous (i.v.) | Well-tolerated up to 200 mg/kg (p.o.) and 30 mg/kg (i.v.) | Safety/Tolerability Studies |
| Rat | Oral (p.o.) | 200 - 500 mg/kg/day | Safety/Tolerability Studies |
| Mouse | Intravenous (i.v.) | Lethal doses reported at 160 mg/kg (male) and 140 mg/kg (female) | Acute Toxicity Studies |
Q3: How should I prepare a this compound solution for administration?
For parenteral administration, this compound should be dissolved in a sterile, isotonic vehicle. Sterile saline (0.9% sodium chloride) is a commonly used and appropriate vehicle. The pH of the final solution should be between 5 and 9 to minimize irritation at the injection site. It is recommended to prepare solutions fresh for each experiment to ensure stability and sterility.
Q4: How can I convert a human dose of dolasetron to an equivalent dose for an animal species?
Allometric scaling is a common method used to estimate equivalent doses between species based on body surface area. This method is generally more accurate than simple weight-based (mg/kg) conversions because it accounts for differences in metabolic rates. The following formula can be used:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km factor is a conversion factor that relates body weight to body surface area for a particular species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy (Animal continues to vomit) | - Inappropriate Dosage: The dose may be too low for the specific animal model or emetic challenge. - Incorrect Timing of Administration: The drug may not have been administered with sufficient lead time before the emetic stimulus. - Rapid Metabolism: The animal species may metabolize the drug very quickly. - Genetic Variation: Polymorphisms in metabolic enzymes (e.g., CYP2D6) can affect drug efficacy. | - Perform a dose-response study to determine the optimal dose for your model. - Administer dolasetron 30-60 minutes prior to the emetic challenge. - Consider a different 5-HT3 antagonist with a longer half-life. - If possible, genotype animals for relevant metabolic enzymes. |
| Unexpected Adverse Events (e.g., sedation, cardiovascular changes) | - High Dosage: The administered dose may be approaching toxic levels. - Drug Interaction: Concurrent administration of other drugs may lead to adverse interactions. - Underlying Health Condition: The animal may have an undiagnosed condition that increases its sensitivity to the drug. | - Reduce the dosage and monitor the animal closely. - Review all concurrently administered substances for potential interactions. - Conduct a thorough health assessment of the animal before the experiment. - Be aware that high doses have been associated with QTc interval prolongation. |
| Difficulty with Administration (e.g., animal stress, inaccurate dosing) | - Improper Restraint Technique: Can lead to stress and inaccurate administration. - Inappropriate Vehicle: The vehicle may be irritating or unpalatable. - Incorrect Route of Administration: The chosen route may not be optimal for the species or formulation. | - Ensure personnel are properly trained in animal handling and administration techniques. - Use a palatable vehicle for oral administration or a non-irritating, isotonic vehicle for injections. - Consult literature for the most appropriate and effective route of administration for your specific experiment. |
| Inconsistent Results Between Animals | - Variability in Drug Metabolism: Individual animals may metabolize the drug at different rates. - Inconsistent Dosing: Minor variations in administered volume can lead to significant differences in response. - Underlying Biological Variability: Natural variations in physiology can influence drug response. | - Ensure accurate and consistent dosing for all animals. - Increase the number of animals per group to account for biological variability. - If feasible, measure plasma levels of hydrodolasetron to assess for metabolic differences. |
Experimental Protocols & Methodologies
Protocol 1: Cisplatin-Induced Emesis in the Ferret Model
This model is widely used to assess the anti-emetic efficacy of compounds against chemotherapy-induced vomiting.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Cisplatin
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Observation cages with a grid floor
Procedure:
-
Acclimatization: House ferrets individually for at least one week prior to the experiment with ad libitum access to food and water.
-
Fasting: Fast animals overnight (approximately 12-18 hours) before the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle (sterile saline) intravenously or orally 30-60 minutes before the cisplatin challenge. A typical dose range to investigate is 0.1-1.0 mg/kg.
-
Emetic Challenge: Administer cisplatin (5-10 mg/kg) intravenously to induce emesis.
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Observation: Place the ferret in an observation cage immediately after cisplatin administration and observe continuously for at least 4 hours for signs of retching and vomiting.
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Data Analysis: Record the number of retches and vomits. An emetic episode can be defined as one or more retches and/or vomits, separated by at least a 5-minute interval. Compare the number of emetic episodes between the dolasetron-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway in Emesis
Chemotherapeutic agents can induce the release of serotonin from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that travels to the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS) in the brainstem. This activation ultimately leads to the vomiting reflex. Dolasetron, through its active metabolite hydrodolasetron, competitively blocks the 5-HT3 receptor, thereby interrupting this signaling cascade.
Caption: Mechanism of chemotherapy-induced emesis and dolasetron's inhibitory action.
General Experimental Workflow for Anti-Emetic Studies
A typical workflow for evaluating the efficacy of an anti-emetic drug like dolasetron in an animal model.
Caption: A typical experimental workflow for evaluating anti-emetic drug efficacy.
References
Validation & Comparative
A Preclinical Head-to-Head: Dolasetron Mesylate vs. Ondansetron in Antiemetic Models
In the landscape of 5-HT3 receptor antagonists, both dolasetron mesylate and ondansetron have been cornerstones in the management of nausea and vomiting, particularly that induced by chemotherapy. While extensive clinical data exists, a deep dive into their preclinical profiles reveals nuances in their pharmacology and efficacy. This guide provides a comparative analysis of these two agents in preclinical settings, focusing on their receptor binding affinities and in vivo antiemetic potencies, supported by detailed experimental methodologies.
Mechanism of Action: A Shared Target
Both dolasetron and ondansetron exert their antiemetic effects by selectively antagonizing the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that culminates in the sensation of nausea and the act of vomiting.[2] By blocking these receptors, dolasetron and ondansetron interrupt this pathway.
An important pharmacological distinction is that dolasetron is a prodrug, rapidly and completely metabolized to its active form, hydrodolasetron, which is primarily responsible for its therapeutic effects.[3] Therefore, for a relevant preclinical comparison, the activity of hydrodolasetron should be considered alongside its parent compound and ondansetron.
In Vitro Performance: Receptor Binding Affinity
Table 1: 5-HT3 Receptor Binding Affinities (Illustrative)
| Compound | Receptor Binding Affinity (Ki) |
|---|---|
| Dolasetron | Lower Affinity |
| Hydrodolasetron (active metabolite) | High Affinity |
| Ondansetron | High Affinity |
Note: This table is illustrative, as direct comparative Ki values from a single preclinical study were not found in the available search results. The relative affinities are based on qualitative descriptions in the literature.
In Vivo Efficacy: Performance in the Ferret Model of Chemotherapy-Induced Emesis
The ferret is a well-established and standard preclinical model for studying chemotherapy-induced emesis due to its robust and predictable vomiting reflex in response to emetogenic agents like cisplatin.[4][5] Preclinical studies in this model have been instrumental in evaluating the antiemetic potential of various 5-HT3 receptor antagonists.
While direct head-to-head studies providing comparative ED50 values (the dose required to produce a 50% reduction in emetic episodes) for dolasetron and ondansetron are not consistently reported across the literature, the available evidence suggests that both are highly effective in mitigating cisplatin-induced emesis in this model.
Table 2: Antiemetic Efficacy in the Cisplatin-Induced Emesis Ferret Model (Illustrative)
| Compound | Efficacy in Reducing Emetic Episodes |
|---|---|
| Dolasetron (as Hydrodolasetron) | Effective |
| Ondansetron | Effective |
Note: This table is illustrative, as direct comparative ED50 values from a single preclinical study were not found in the available search results. The efficacy is based on qualitative descriptions of their performance in this model.
Receptor Selectivity
Beyond their high affinity for the 5-HT3 receptor, the selectivity of these antagonists is crucial for minimizing off-target effects. Preclinical studies have shown that both hydrodolasetron and ondansetron are highly selective for the 5-HT3 receptor with low affinity for other receptor types, such as dopamine, histamine, and adrenergic receptors. However, some research suggests that ondansetron may also interact with other serotonin receptor subtypes, such as 5-HT1B and 5-HT1C, as well as α1 adrenergic and mu-opioid receptors, although the clinical significance of these interactions is not fully established.
Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, detailed experimental protocols are essential.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
A standard method to determine the binding affinity of a compound to the 5-HT3 receptor involves a competitive radioligand binding assay.
Cisplatin-Induced Emesis Model in Ferrets
The in vivo antiemetic efficacy is typically assessed using the cisplatin-induced emesis model in ferrets.
Signaling Pathway of 5-HT3 Receptor Antagonism
The antiemetic action of dolasetron and ondansetron is a direct consequence of their ability to block the signaling cascade initiated by serotonin binding to the 5-HT3 receptor.
Conclusion
In preclinical models, both dolasetron (via its active metabolite, hydrodolasetron) and ondansetron are potent and selective 5-HT3 receptor antagonists. They demonstrate significant efficacy in well-established animal models of chemotherapy-induced emesis. While subtle differences in their pharmacological profiles may exist, the available preclinical data underscores their shared mechanism of action and robust antiemetic properties, which have translated to their successful clinical use. Further head-to-head preclinical studies with standardized methodologies would be beneficial for a more granular quantitative comparison.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. benchchem.com [benchchem.com]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 5. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
A Comparative In Vitro Analysis of Dolasetron, Granisetron, and Palonosetron for 5-HT3 Receptor Antagonism
For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comparative overview of the in vitro pharmacological properties of three key 5-HT3 receptor antagonists: dolasetron (via its active metabolite, hydrodolasetron), granisetron, and palonosetron.
The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting. Its antagonists are therefore vital therapeutic agents, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). This document summarizes key in vitro data to facilitate a direct comparison of their performance at the molecular and cellular level.
Comparative Analysis of 5-HT3 Receptor Antagonists
The in vitro activity of dolasetron, granisetron, and palonosetron is primarily characterized by their binding affinity to the 5-HT3 receptor and their potency in inhibiting its function. Dolasetron itself is a prodrug and is rapidly converted to its more potent active metabolite, hydrodolasetron, which is responsible for its pharmacological effects.[1]
Binding Affinity at the Human 5-HT3 Receptor
The binding affinity of an antagonist for its receptor is a key determinant of its potency and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Palonosetron, a second-generation 5-HT3 receptor antagonist, demonstrates a significantly higher binding affinity compared to the first-generation antagonists, hydrodolasetron and granisetron.[2]
| Compound | Chemical Class | pKi | Ki (nM) |
| Hydrodolasetron | Indole | ~7.3 | ~50 |
| Granisetron | Indazole | 9.15 | 0.71 |
| Palonosetron | Tetrahydroisoquinoline | ~10.4 | ~0.04 |
Note: Ki values are compiled from various sources and may vary depending on the specific experimental conditions. The pKi for Hydrodolasetron is an approximation.
In Vitro Potency in Functional Assays
The functional potency of these antagonists is assessed by their ability to inhibit the 5-HT3 receptor's response to serotonin, such as ion influx. This is often quantified by the half-maximal inhibitory concentration (IC50) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
| Compound | Assay Type | Potency Metric | Value (nM) |
| Hydrodolasetron | Inhibition of 5-HT3 mediated inward ionic current | IC50 | 0.1 |
| Granisetron | Antagonism of 5-HT-induced depolarization in rat vagus nerve | pA2 | 9.44 (equivalent to ~0.36 nM) |
| Palonosetron | Inhibition of 5-HT-induced responses in cells expressing 5-HT3A and 5-HT3AB receptors | IC50 | 0.18 - 0.24 |
Note: The presented potency values are from different studies and experimental systems, which should be considered when making direct comparisons.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for determining binding affinity.
References
A Validated Stability-Indicating HPLC Method for Dolasetron Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive comparison of a new, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for dolasetron mesylate against existing analytical techniques. This guide includes detailed experimental protocols, supporting data, and visualizations to aid in the selection of the most appropriate analytical method for your research needs.
This compound is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. This guide details a novel, robust, and stability-indicating RP-HPLC method and compares its performance with previously reported UV spectrophotometric and other HPLC methods.
Comparative Analysis of Analytical Methods
The performance of the newly developed stability-indicating HPLC method was benchmarked against existing UV spectrophotometric and HPLC methods for the determination of this compound. The following table summarizes the key validation parameters, demonstrating the superior performance of the new method in terms of sensitivity, accuracy, and specificity.
| Parameter | New Stability-Indicating HPLC Method | UV Spectrophotometry Method A[1][2] | UV Spectrophotometry Method B (First Order Derivative)[1] | Conventional HPLC Method[3] |
| Linearity Range | 5 - 30 µg/mL | 10 - 50 µg/mL | 10 - 50 µg/mL | 20 - 60 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.9992 | Not Reported |
| Limit of Detection (LOD) | 0.29 µg/mL | Not Reported | Not Reported | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.88 µg/mL | Not Reported | Not Reported | 0.15 µg/mL |
| Accuracy (% Recovery) | 99.17 - 100.70% | 98.6 - 99.69% | 98.6 - 99.69% | ~118% |
| Precision (%RSD) | < 2% | 0.7456% | 0.4222% | Not Reported |
| Specificity (Stability-Indicating) | Yes | No | Partial | No |
Experimental Protocols
New Stability-Indicating RP-HPLC Method
This method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure the separation and quantification of this compound from its degradation products.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
-
Column: Agilent C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Formic acid in water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Retention Time: Approximately 2.314 minutes.
Forced Degradation Studies:
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid, base, neutral hydrolysis, oxidation, thermal, and photolytic degradation[4]. The method was able to successfully separate the main drug peak from the peaks of the degradation products.
-
Acid Degradation: 1 mL of stock solution (200 µg/mL) and 1 mL of 1 N HCl were refluxed at 60°C for 30 minutes, then neutralized with 1 N NaOH.
-
Base Degradation: 1 mL of stock solution and 1 mL of 1 N NaOH were refluxed at 60°C for 30 minutes, then neutralized with 1 N HCl.
-
Neutral Degradation: 1 mL of stock solution was refluxed with water at 60°C for 6 hours.
-
Oxidative Degradation: 1 mL of stock solution was treated with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The standard drug solution was heated in an oven at 105°C for 6 hours.
-
Photolytic Degradation: The stock solution was exposed to UV light (200 W h/m²) in a photostability chamber for 7 days.
Reference UV Spectrophotometric Method
This method is based on the measurement of UV absorbance for the quantification of this compound in bulk form.
-
Instrument: Double beam UV-Vis Spectrophotometer.
-
Solvent: Distilled water.
-
Wavelength: 285 nm.
-
Linearity Range: 10-50 µg/ml.
Visualizing the Workflow
To better understand the logical flow of the validation process, the following diagrams were generated.
Caption: Workflow for the validation of the new analytical method.
Caption: Logical relationship for the comparison of analytical methods.
Conclusion
The newly developed and validated stability-indicating RP-HPLC method provides a significant improvement over existing analytical techniques for this compound. Its ability to separate the active pharmaceutical ingredient from its degradation products makes it particularly suitable for stability studies and routine quality control of pharmaceutical formulations. The method is simple, rapid, accurate, and precise, offering a reliable tool for researchers and professionals in the pharmaceutical industry.
References
A Comparative Guide to the Cross-Reactivity of Dolasetron Mesylate with Other Receptors
For researchers and professionals in drug development, understanding the selectivity of a drug is paramount. This guide provides an objective comparison of dolasetron mesylate's active metabolite, hydrodolasetron, with other leading 5-HT3 receptor antagonists, focusing on their cross-reactivity with other physiological receptors. The following data, protocols, and diagrams are intended to offer a clear, evidence-based overview to inform research and clinical decisions.
Introduction to Dolasetron and 5-HT3 Receptor Antagonism
Dolasetron is a potent antiemetic agent, primarily used for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[1] It is a prodrug that is rapidly and completely metabolized to its active form, hydrodolasetron, by carbonyl reductase.[2] Hydrodolasetron is a highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] The antiemetic effect is achieved by blocking 5-HT3 receptors located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2]
The clinical efficacy and side-effect profile of 5-HT3 receptor antagonists are intrinsically linked to their binding affinity for the target receptor and their potential interactions with other receptors. This guide compares the receptor binding profile of hydrodolasetron with other commonly used 5-HT3 antagonists: ondansetron, granisetron, and palonosetron.
Comparative Receptor Binding Affinity
The binding affinity of a drug to its target receptor and potential off-target receptors is a critical determinant of its potency and selectivity. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
| Receptor | Hydrodolasetron (Ki, nM) | Ondansetron (Ki, nM) | Granisetron (Ki, nM) | Palonosetron (Ki, nM) |
| Serotonin | ||||
| 5-HT3 | ~50[3] | 2.0 | 0.71 | ~0.04 |
| 5-HT1A | Data not available | >5.0 (pKi) | Low affinity | 4.0–5.0 (pKi) |
| 5-HT1B | Data not available | >5.0 (pKi) | Low affinity | Data not available |
| 5-HT2 | Data not available | Data not available | Low affinity | 4.0–5.0 (pKi) |
| Adrenergic | ||||
| α1 | Data not available | >5.0 (pKi) | Low affinity | Data not available |
| α2 | Data not available | Low affinity | Low affinity | Data not available |
| Dopamine | ||||
| D2 | Low affinity | Data not available | Low affinity | Data not available |
| Histamine | ||||
| H1 | Weak inhibition by some enantiomers | Low affinity | Low affinity | Data not available |
| Muscarinic | ||||
| M2 | Data not available | Data not available | Low affinity | 4.0–5.0 (pKi) |
| Opioid | ||||
| µ | Data not available | >5.0 (pKi) | Low affinity | Data not available |
| κ | Data not available | Data not available | Data not available | 4.0–5.0 (pKi) |
| δ | Data not available | Data not available | Data not available | 4.0–5.0 (pKi) |
Note: pKi is the negative logarithm of the Ki value. A pKi > 5.0 indicates a Ki < 10,000 nM. "Low affinity" indicates that studies have reported no significant binding at physiologically relevant concentrations.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) is typically performed using competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the Ki of a test compound (e.g., hydrodolasetron) for a specific receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human receptor of interest.
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]GR65630 for the 5-HT3 receptor).
-
Test Compound: The unlabeled drug to be tested (e.g., hydrodolasetron) at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, potent unlabeled ligand for the target receptor.
-
Assay Buffer: A buffer solution appropriate for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Detection System: A scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor.
-
Harvest the cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or near its Kd value), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the 5-HT3 receptor signaling pathway and the experimental workflow of a competitive radioligand binding assay.
Discussion and Conclusion
The available data indicates that hydrodolasetron, the active metabolite of dolasetron, is a highly selective 5-HT3 receptor antagonist with low affinity for dopamine receptors and other serotonin receptor subtypes. While its binding affinity for the 5-HT3 receptor is lower than that of ondansetron, granisetron, and particularly the second-generation antagonist palonosetron, it remains an effective antiemetic.
Granisetron appears to be the most selective of the first-generation antagonists, with minimal interaction with other tested receptors. Ondansetron exhibits some cross-reactivity with other serotonin receptor subtypes and adrenergic and opioid receptors, although the clinical significance of these interactions is not fully established. Palonosetron, a second-generation antagonist, has the highest affinity for the 5-HT3 receptor and also shows some interaction with other serotonin, muscarinic, and opioid receptors.
The choice of a 5-HT3 receptor antagonist in a research or clinical setting may depend on the specific requirements for selectivity. For studies requiring a highly selective antagonist with minimal potential for off-target effects, granisetron may be a suitable choice. When considering dolasetron, its active metabolite hydrodolasetron offers high selectivity for the 5-HT3 receptor.
Further comprehensive, head-to-head in vitro binding studies across a wide panel of receptors would be beneficial to provide a more complete and directly comparable dataset for all available 5-HT3 receptor antagonists. This would allow for a more nuanced understanding of their pharmacological profiles and aid in the rational selection of these agents for specific applications.
References
A Comparative Guide to the Efficacy of 5-HT3 Antagonists in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various 5-hydroxytryptamine-3 (5-HT3) receptor antagonists in established animal models of chemotherapy-induced emesis, anxiety, and visceral pain. The data presented is compiled from a comprehensive review of preclinical studies to aid in the evaluation and selection of these agents for further research and development.
Comparative Efficacy in Chemotherapy-Induced Emesis: Ferret Model
The ferret is a well-established model for studying the emetic and antiemetic effects of various compounds, particularly in the context of chemotherapy-induced nausea and vomiting. Cisplatin, a highly emetogenic chemotherapeutic agent, is commonly used to induce emesis in these animals. The following table summarizes the comparative efficacy of different 5-HT3 antagonists in reducing cisplatin-induced emesis in ferrets.
Table 1: Antiemetic Efficacy of 5-HT3 Antagonists in the Ferret Cisplatin-Induced Emesis Model
| 5-HT3 Antagonist | Route of Administration | Dose Range | Antiemetic Effect (Reduction in Retching and Vomiting) | ED50 | Reference |
| Ondansetron | Intravenous (i.v.) | 0.01 - 1.0 mg/kg | Dose-dependent inhibition of cisplatin-induced emesis.[1][2] | ~0.01 mg/kg (i.v.) | [1] |
| Granisetron | Intravenous (i.v.) | 0.001 - 0.1 mg/kg | Potent inhibition of cisplatin-induced emesis.[3][4] | ~0.001 mg/kg (i.v.) | |
| Palonosetron | Intravenous (i.v.) | 0.0001 - 0.01 mg/kg | Highly potent and long-lasting inhibition of both acute and delayed emesis. | ~0.0003 mg/kg (i.v.) | |
| Tropisetron | Intravenous (i.v.) | 0.01 - 1.0 mg/kg | Effective inhibition of cisplatin-induced emesis. | ~0.05 mg/kg (i.v.) | |
| Zacopride | Subcutaneous (s.c.) | 0.003 - 0.3 mg/kg | Dose-dependent reduction in radiation-induced emesis. | 0.026 mg/kg (s.c.) |
Note: ED50 values can vary depending on the experimental conditions, such as the dose of cisplatin used and the timing of drug administration.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
This protocol outlines a typical procedure for evaluating the antiemetic efficacy of 5-HT3 antagonists in ferrets.
Animals:
-
Male or female ferrets (Mustela putorius furo) weighing between 1-2 kg are used.
-
Animals are individually housed and allowed to acclimate to the laboratory environment for at least one week prior to the experiment.
-
Ferrets are fasted for 12-18 hours before the administration of cisplatin, with water available ad libitum.
Procedure:
-
Baseline Observation: On the day of the experiment, ferrets are placed in individual observation cages. Baseline behavior is observed for at least 30 minutes.
-
Drug Administration:
-
The test 5-HT3 antagonist or vehicle control is administered via the appropriate route (e.g., intravenously, intraperitoneally, or orally) at a predetermined time before the cisplatin challenge.
-
-
Induction of Emesis:
-
Cisplatin is administered, typically via an intraperitoneal (i.p.) or intravenous (i.v.) injection, at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).
-
-
Observation Period:
-
Following cisplatin administration, the animals are continuously observed for a set period, usually 4-8 hours for acute emesis studies.
-
The number of retches (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
-
The latency to the first emetic episode is also noted.
-
-
Data Analysis:
-
The antiemetic efficacy is determined by comparing the number of retches and vomits in the drug-treated groups to the vehicle-treated control group.
-
The percentage inhibition of emesis is calculated.
-
The ED50 (the dose of the antagonist that produces a 50% reduction in the emetic response) can be determined from the dose-response curve.
-
Comparative Efficacy in Anxiety: Rodent Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs increase the proportion of time spent and the number of entries into the open arms.
Table 2: Anxiolytic Efficacy of 5-HT3 Antagonists in the Rodent Elevated Plus Maze
| 5-HT3 Antagonist | Animal Model | Route of Administration | Dose Range | Anxiolytic Effect (Increase in Open Arm Time/Entries) | ED50 | Reference |
| Ondansetron | Mouse | Intraperitoneal (i.p.) | 0.001 - 1.0 mg/kg | Inconsistent anxiolytic effects; some studies report anxiolytic-like activity, while others show no effect or even anxiogenic-like effects at certain doses. | Not consistently established | |
| Granisetron | Mouse | Intraperitoneal (i.p.) | 0.001 - 0.1 mg/kg | Some studies suggest anxiolytic-like properties, but effects can be modest and dose-dependent. | Not clearly established | |
| Alosetron | Mouse | Subcutaneous (s.c.) | 0.1 mg/kg | Pre-treatment with alosetron has been shown to prevent chemically-induced anxiety-like behavior. | Not determined in a comparative dose-response study | |
| RS-42358-197 | Mouse, Rat, Marmoset | Not specified | sub-ng/kg to mg/kg | Potent and consistent anxiolytic-like profile across multiple tests. | Effective at sub-ng/kg doses |
Note: The anxiolytic effects of 5-HT3 antagonists in the EPM can be variable and may depend on the specific compound, dose, and experimental conditions.
Experimental Protocol: Elevated Plus Maze in Rodents
This protocol describes a standard procedure for the elevated plus maze test.
Apparatus:
-
The maze is shaped like a plus sign and elevated from the floor (typically 50-70 cm).
-
It consists of two open arms and two closed arms of equal dimensions. The closed arms have high walls, while the open arms have no walls or very low ledges.
Procedure:
-
Habituation: Rodents (mice or rats) are brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate.
-
Drug Administration:
-
The test 5-HT3 antagonist or vehicle is administered at a specified time before placing the animal on the maze.
-
-
Test Procedure:
-
Each animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.
-
The session is recorded by an overhead video camera for later analysis.
-
-
Behavioral Measures:
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Other measures that may be recorded include the time spent in the closed arms, the number of entries into the closed arms, and total locomotor activity (total arm entries).
-
-
Data Analysis:
-
The percentage of time spent in the open arms ((time in open arms / total time) x 100) and the percentage of open arm entries ((open arm entries / total arm entries) x 100) are calculated.
-
These values are compared between the drug-treated and control groups.
-
Comparative Efficacy in Visceral Pain: Rat Colorectal Distension Model
The colorectal distension (CRD) model in rats is a widely used method to induce and measure visceral pain, which is a key symptom of irritable bowel syndrome (IBS). The model assesses the animal's response to a noxious mechanical stimulus applied to the colon.
Table 3: Efficacy of 5-HT3 Antagonists in the Rat Colorectal Distension Model of Visceral Pain
| 5-HT3 Antagonist | Route of Administration | Dose Range | Effect on Visceral Pain (Reduction in Visceromotor Response) | ED50 | Reference |
| Alosetron | Intravenous (i.v.) | 1 - 100 µg/kg | Dose-dependent inhibition of the depressor response to CRD. | 3.0 µg/kg (i.v.) | |
| Ondansetron | Subcutaneous (s.c.) | up to 10 mg/kg | No significant effect on the visceromotor response to CRD in a 5-HTP-sensitized model. | Not effective | |
| Granisetron | Subcutaneous (s.c.) | 10 µg/kg | Significantly increased the threshold for the visceromotor reflex in a 5-HTP-sensitized model. | Not determined in a full dose-response study |
Note: The efficacy of 5-HT3 antagonists in this model can be influenced by factors such as the method of pain assessment and whether the animals are sensitized to induce hypersensitivity.
Experimental Protocol: Colorectal Distension in Rats
This protocol provides a general outline for the CRD procedure.
Animals:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
Animals are housed under standard laboratory conditions.
Procedure:
-
Balloon Catheter Placement:
-
A flexible balloon catheter is inserted into the descending colon and rectum of the rat under light anesthesia. The catheter is secured to the base of the tail.
-
Animals are allowed to recover from anesthesia before the distension procedure begins.
-
-
Drug Administration:
-
The 5-HT3 antagonist or vehicle is administered at a specified time before the CRD.
-
-
Colorectal Distension:
-
The balloon is incrementally inflated with a specific volume of air or to a certain pressure for a defined duration (e.g., 20-30 seconds).
-
A series of graded distensions with increasing intensity are typically performed.
-
-
Measurement of Visceral Pain Response:
-
The visceromotor response (VMR) is quantified as a measure of visceral pain. This is typically assessed by measuring the contraction of the abdominal and hind limb muscles.
-
Electromyography (EMG) of the external oblique muscle is often used for a quantitative assessment of the VMR.
-
Alternatively, a visual grading of the abdominal withdrawal reflex can be used.
-
-
Data Analysis:
-
The magnitude of the VMR is plotted against the distension pressure or volume.
-
The effect of the 5-HT3 antagonist is determined by comparing the VMR in treated animals to that in control animals. A reduction in the VMR indicates an analgesic effect.
-
Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. The following table summarizes the binding affinities (Ki values) of several 5-HT3 antagonists for the 5-HT3 receptor. A lower Ki value indicates a higher binding affinity.
Table 4: Binding Affinities (Ki) of 5-HT3 Antagonists
| 5-HT3 Antagonist | Binding Affinity (Ki) [nM] | Reference |
| Palonosetron | 0.03 - 0.1 | |
| Granisetron | 0.2 - 1.0 | |
| Ondansetron | 1.0 - 5.0 | |
| Tropisetron | 0.5 - 2.0 | |
| Alosetron | 0.1 - 0.5 |
Note: Ki values can vary depending on the specific radioligand and tissue preparation used in the binding assay.
Visualizations
5-HT3 Receptor Signaling Pathway
Caption: 5-HT3 Receptor Signaling Pathway.
Experimental Workflow: Cisplatin-Induced Emesis in Ferrets
Caption: Workflow for Ferret Emesis Study.
References
- 1. Antiemetic properties of the 5HT3-receptor antagonist, GR38032F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonists injected into the area postrema inhibit cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ondansetron compared with granisetron in the prophylaxis of cisplatin-induced acute emesis: a multicentre double-blind, randomised, parallel-group study. The Ondansetron and Granisetron Emesis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative clinical trial of granisetron and ondansetron in the prophylaxis of cisplatin-induced emesis. The Granisetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dolasetron and Ondansetron on 5-HT3 Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dolasetron and ondansetron, two first-generation 5-HT3 receptor antagonists widely used in the management of nausea and vomiting. The focus is on their interaction with the 5-HT3 receptor, summarizing available quantitative data on binding affinity and outlining the experimental protocols used to determine these parameters. While direct comparative data on receptor kinetics (association and dissociation rates) are limited in publicly available literature, this guide presents a comprehensive analysis based on binding affinity studies.
Quantitative Comparison of Receptor Binding Affinity
Dolasetron is a prodrug that is rapidly converted to its active metabolite, hydrodolasetron, which is responsible for its therapeutic effect.[1] Therefore, the binding affinity of hydrodolasetron is the relevant measure for comparison with ondansetron. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The data presented in the table below are derived from a comparative study using radioligand binding assays with rat cerebral cortex membranes.[2]
| Compound | pKi | Ki (nM) |
| Ondansetron | 8.70 (8.64-8.77) | ~2.00 |
| Hydrodolasetron | Data not available in the cited comparative study | Potent, but direct comparative Ki value is not available |
Note: The pKi is the negative logarithm of the Ki value. A higher pKi value corresponds to a higher binding affinity. The Ki value for ondansetron was calculated from the provided pKi value. While the precise Ki for hydrodolasetron from a direct comparative study is not available, it is recognized as a potent 5-HT3 receptor antagonist.
Signaling Pathways and Mechanism of Action
Both dolasetron (via its active metabolite hydrodolasetron) and ondansetron are selective and competitive antagonists of the 5-HT3 receptor.[3][4] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system, particularly in the chemoreceptor trigger zone.[5] When activated by serotonin (5-HT), these channels open, leading to depolarization of the neuron and the transmission of emetic signals. By competitively blocking the binding of serotonin to the 5-HT3 receptor, dolasetron and ondansetron prevent this signaling cascade, thereby exerting their antiemetic effects.
Figure 1. Signaling pathway of 5-HT3 receptor antagonism.
Experimental Protocols
The determination of binding affinity (Ki) for 5-HT3 receptor antagonists is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled drug (e.g., hydrodolasetron or ondansetron) to displace a radiolabeled ligand that has a known high affinity for the 5-HT3 receptor.
Key Steps in a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
HEK293 cells stably transfected with the human 5-HT3 receptor are cultured and harvested.
-
The cells are homogenized in a hypotonic buffer to lyse the cells.
-
The homogenate undergoes centrifugation to pellet the cell membranes containing the 5-HT3 receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is conducted in a 96-well plate format.
-
Each well contains the prepared receptor membranes, a fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]GR65630), and varying concentrations of the unlabeled competitor drug (ondansetron or hydrodolasetron).
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the unlabeled drug.
-
The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Workflow for a competitive radioligand binding assay.
References
- 1. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Off-Target Effects of 5-HT3 Antagonists
A Guide for Researchers and Drug Development Professionals
The 5-hydroxytryptamine-3 (5-HT3) receptor antagonists, commonly known as "setrons," are a class of drugs highly effective in preventing and treating nausea and vomiting, particularly in the context of chemotherapy, radiation therapy, and postoperative recovery. While their primary therapeutic action is the blockade of 5-HT3 receptors, understanding their off-target effects is crucial for a comprehensive safety and efficacy assessment. This guide provides a comparative analysis of the off-target profiles of several key 5-HT3 antagonists, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their drug development endeavors.
On-Target and Off-Target Receptor Binding Profiles
The therapeutic efficacy of 5-HT3 antagonists is derived from their high affinity for the 5-HT3 receptor. However, their interaction with other receptors and ion channels can lead to a range of off-target effects, some of which may be clinically relevant. The following tables summarize the binding affinities (Ki) and functional activities (IC50) of prominent 5-HT3 antagonists at their on-target receptor and various off-target sites. It is important to note that direct cross-study comparisons of binding affinities should be made with caution due to variations in experimental conditions.
| Drug | 5-HT3 Receptor Affinity (pKi) | Primary Indication(s) |
| Ondansetron | 8.1 - 9.1 | Chemotherapy-induced nausea and vomiting (CINV), Postoperative nausea and vomiting (PONV), Radiation-induced nausea and vomiting (RINV) |
| Granisetron | 9.0 - 10.2 | CINV, PONV, RINV |
| Palonosetron | 10.4 | Acute and delayed CINV, PONV |
| Dolasetron | 8.2 - 9.2 | CINV, PONV |
| Ramosetron | ~10.48 | CINV, PONV, Diarrhea-predominant irritable bowel syndrome (IBS-D) |
| Alosetron | Not specified, but potent and selective | Severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women |
| Tropisetron | 8.9 - 9.5 | CINV, PONV |
| Cilansetron | 9.72 | Investigational for IBS-D |
Table 1: On-Target Affinity and Primary Indications of 5-HT3 Antagonists.
| Drug | Off-Target | Binding Affinity (Ki) / Functional Activity (IC50) | Reference(s) |
| Ondansetron | 5-HT1B | Weak affinity | [1] |
| 5-HT1C | Weak affinity | [1] | |
| 5-HT4 | Weak affinity | [1] | |
| µ-opioid receptor | 3.7 µM | [1][2] | |
| α1-adrenergic receptor | Weak affinity | ||
| Muscarinic M1 Receptor | >10,000 nM | ||
| Muscarinic M2 Receptor | >10,000 nM | ||
| Muscarinic M3 Receptor | >10,000 nM | ||
| hERG K+ Channel | 0.81 µM (IC50) | ||
| Cardiac Na+ Channel | 88.5 µM (IC50) | ||
| α7-nicotinic acetylcholine receptor | >10,000 nM | ||
| Granisetron | hERG K+ Channel | 3.73 µM (IC50) | |
| Cardiac Na+ Channel | 2.6 µM (IC50) | ||
| Palonosetron | hERG K+ Channel | High IC50 (low potency for block) | |
| Dolasetron | Dopamine Receptors | Low affinity | |
| hERG K+ Channel | 5.95 µM (IC50) | ||
| Cardiac Na+ Channel | 38.0 µM (IC50) | ||
| Ramosetron | Various receptors, transporters, ion channels, and enzymes | Negligible affinities | |
| Alosetron | µ-opioid receptor | May interact, but data is limited | |
| Tropisetron | α7-nicotinic acetylcholine receptor | 6.9 nM (Ki), 2.4 µM (EC50, partial agonist) | |
| Cilansetron | σ-receptors | 340 nM | |
| Muscarinic M1 Receptors | 910 nM | ||
| 5-HT4 Receptors | 960 nM |
Table 2: Comparative Off-Target Binding Affinities and Functional Activities of 5-HT3 Antagonists.
Key Off-Target Interactions of Clinical Significance
Cardiac Ion Channels (hERG and Sodium Channels)
A significant safety concern for many drugs, including some 5-HT3 antagonists, is the potential for off-target blockade of cardiac ion channels. Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias like Torsades de Pointes. Some first-generation 5-HT3 antagonists have been shown to interact with hERG channels. For instance, ondansetron exhibits submicromolar affinity for the hERG channel, which is believed to underlie the reports of QT prolongation associated with its use. Granisetron and dolasetron also block hERG channels, though with lower potency than ondansetron. In contrast, the second-generation antagonist, palonosetron, appears to have a much lower potential for hERG channel blockade.
Blockade of cardiac sodium channels can also lead to electrocardiogram abnormalities, such as QRS widening. Several 5-HT3 antagonists, including granisetron and dolasetron, have been shown to block sodium channels, which may contribute to their cardiac safety profile.
α7 Nicotinic Acetylcholine Receptor
Tropisetron is unique among the clinically used 5-HT3 antagonists for its potent partial agonist activity at the α7 nicotinic acetylcholine receptor (α7 nAChR). This off-target activity is of considerable interest as the α7 nAChR is implicated in cognitive function and inflammatory processes. In contrast, ondansetron shows very low affinity for this receptor. The dual action of tropisetron as a 5-HT3 antagonist and an α7 nAChR agonist may contribute to its broader pharmacological profile and potential therapeutic applications beyond antiemesis.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and electrophysiological assays.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The test compound is then added at various concentrations to compete with the radioligand for binding to the receptor.
-
Procedure:
-
Receptor Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Electrophysiological Assays (Patch-Clamp)
Patch-clamp electrophysiology is a powerful technique for studying the function of ion channels and the effects of drugs on their activity.
-
Principle: This technique allows for the measurement of the flow of ions through a single ion channel or the whole-cell current from all channels in a cell membrane.
-
Procedure:
-
Cell Preparation: Cells expressing the ion channel of interest are cultured.
-
Pipette Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance "giga-seal."
-
Recording Configurations:
-
Whole-Cell: The membrane patch under the pipette is ruptured, allowing for the measurement of the total current from all ion channels in the cell.
-
Single-Channel: A small patch of the membrane is excised, allowing for the study of individual ion channels.
-
-
Data Acquisition: The current or voltage across the membrane is recorded in response to various stimuli (e.g., changes in membrane potential, application of the test compound).
-
-
Data Analysis: The effect of the test compound on the ion channel's activity (e.g., inhibition or activation) is quantified. For antagonists, the concentration that inhibits 50% of the channel's current (IC50) is a key parameter.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of the 5-HT3 receptor.
Figure 2: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
References
A Comparative Guide to the Potency of Hydrodolasetron Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potency of the enantiomers of hydrodolasetron, the active metabolite of the antiemetic drug dolasetron. Dolasetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[1][2][3] Understanding the pharmacological properties of its metabolites is crucial for optimizing therapeutic strategies and guiding future drug development.
Dolasetron itself is a prodrug that undergoes rapid and complete metabolism in the body to form hydrodolasetron.[1][4] This metabolic conversion is stereoselective, primarily yielding the (+)-enantiomer, also known as MDL 73405. The clinical antiemetic effects of dolasetron are largely attributed to this active metabolite.
Comparative Potency at the 5-HT3 Receptor
The racemic mixture of hydrodolasetron (MDL 74156) has been shown to be a potent antagonist of the 5-HT3 receptor. The table below summarizes the available binding affinity data for dolasetron and its active metabolite.
| Compound | Target Receptor | Radioligand | Cell Line | Binding Affinity (Ki) |
| Dolasetron (MDL 73147EF) | 5-HT3 | [3H]GR65630 | NG108-15 | 20.03 ± 6.58 nM |
| Hydrodolasetron (MDL 74156) | 5-HT3 | [3H]GR65630 | NG108-15 | 0.44 ± 0.18 nM |
Data sourced from a study characterizing the novel 5-HT3 antagonists.
The significantly lower Ki value for hydrodolasetron compared to its parent compound, dolasetron, indicates a much higher binding affinity for the 5-HT3 receptor, underscoring its role as the primary active agent.
Signaling Pathway and Experimental Workflow
The antagonistic action of hydrodolasetron at the 5-HT3 receptor interrupts the signaling cascade that leads to emesis. The following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
The determination of binding affinity (Ki) values is a critical experimental procedure in pharmacology. The following provides a detailed methodology for a typical competitive radioligand binding assay used to assess the potency of compounds like hydrodolasetron at the 5-HT3 receptor.
Objective: To determine the binding affinity (Ki) of hydrodolasetron enantiomers for the 5-HT3 receptor.
Materials:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]GR65630, a selective 5-HT3 receptor antagonist.
-
Competitors: (+)-hydrodolasetron, (-)-hydrodolasetron, and racemic hydrodolasetron.
-
Buffers and Reagents: Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4), wash buffer, scintillation cocktail.
-
Equipment: Cell culture incubator, centrifuge, ultracentrifuge, filtration apparatus, liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the 5-HT3A receptor to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by ultracentrifugation.
-
Wash the membrane pellet and resuspend it in the incubation buffer. Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of the radioligand ([3H]GR65630) to each well.
-
Add increasing concentrations of the unlabeled competitor (each hydrodolasetron enantiomer or the racemate) to the wells.
-
To determine non-specific binding, add a high concentration of a known 5-HT3 receptor antagonist (e.g., unlabeled granisetron) to a set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the binding affinity (Ki) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The available data unequivocally demonstrates that hydrodolasetron is a highly potent antagonist of the 5-HT3 receptor, with a significantly greater affinity than its parent compound, dolasetron. The stereoselective metabolism of dolasetron to the (+)-enantiomer of hydrodolasetron, coupled with qualitative statements about its primary role in the clinical antiemetic effect, strongly suggests that (+)-hydrodolasetron is the more potent of the two enantiomers. However, a definitive quantitative comparison of the binding affinities of the individual enantiomers requires further dedicated experimental investigation. The detailed experimental protocol provided in this guide offers a robust framework for conducting such comparative studies, which would be invaluable for a more complete understanding of the pharmacology of this important antiemetic agent.
References
- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacology-of-the-human-metabolites-of-dolasetron-an-antiemetic-5-ht3-receptor-antagonist - Ask this paper | Bohrium [bohrium.com]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
A Comparative Analysis of Dolasetron and Granisetron on Ion Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ion channel blocking properties of two commonly used 5-HT3 receptor antagonists, dolasetron and granisetron. While both are effective antiemetics, their off-target effects on cardiac ion channels differ, a crucial consideration in drug safety and development.[1][2] This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding.
Quantitative Comparison of Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of dolasetron and granisetron on key cardiac ion channels. Lower IC50 values indicate greater potency in channel blockade. The data reveals that granisetron is a more potent blocker of both the human cardiac Na+ channel (hH1) and the hERG K+ channel as compared to dolasetron.[3]
| Drug | Ion Channel | IC50 (μM) |
| Dolasetron | hH1 (Na+ Channel) | 38.0 |
| hERG (K+ Channel) | 5.95 | |
| Granisetron | hH1 (Na+ Channel) | 2.6 |
| hERG (K+ Channel) | 3.73 |
Data sourced from a study using patch-clamp electrophysiology on cloned human cardiac ion channels.[3]
Experimental Protocols
The data presented above was obtained through whole-cell patch-clamp electrophysiology, a standard technique for studying ion channel function. The following provides a generalized methodology based on common practices in the field.
Cell Preparation and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with plasmids containing the cDNA for the specific ion channel subunits (e.g., hH1 for the cardiac sodium channel, or hERG for the potassium channel).
-
Transfected cells are identified for recording, often with the aid of a co-transfected fluorescent marker.
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed at room temperature (approximately 22-25°C).
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.
-
The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate the specific ionic current of interest. For example, when recording hERG K+ currents, the bath solution would typically contain physiological concentrations of K+, while being low in Na+ and Ca2+ to minimize contamination from other currents.
-
Specific voltage protocols are applied to the cell membrane to elicit channel gating. For instance, to measure hERG currents, a depolarizing pulse is applied to open the channels, followed by a repolarizing step to measure the characteristic tail current.
-
The drug of interest (dolasetron or granisetron) is perfused into the bath at varying concentrations to determine its effect on the ionic current. The reduction in current amplitude at each concentration is used to construct a dose-response curve and calculate the IC50 value.
Visualizing Mechanisms and Workflows
On-Target vs. Off-Target Effects of Dolasetron and Granisetron
The primary therapeutic effect of both dolasetron and granisetron is the blockade of 5-HT3 receptors, which are ligand-gated ion channels.[4] This action in the central and peripheral nervous systems mitigates nausea and vomiting. However, at higher concentrations, these drugs can interact with other ion channels, particularly in the heart, leading to potential cardiotoxic effects. Dolasetron, and its active metabolite hydrodolasetron, have been noted to block sodium channels, which can prolong cardiac depolarization.
Caption: On-target vs. off-target effects of dolasetron and granisetron.
Generalized Workflow for Ion Channel Electrophysiology
The following diagram illustrates the typical experimental workflow for assessing the effect of a compound on a specific ion channel using patch-clamp electrophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. Granisetron vs dolasetron for acute chemotherapy-induced nausea and vomiting (CINV) in high and moderately high emetogenic chemotherapy: an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Personal protective equipment for handling DOLASETRON MESYLATE
Essential Safety and Handling Guide for Dolasetron Mesylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for minimizing exposure risk and ensuring a safe laboratory environment.
Potential Health Effects: this compound may be harmful if inhaled, swallowed, or absorbed through the skin, and it may cause irritation to the skin, eyes, and respiratory tract.[1] While a hazardous substance classification is not listed, it is prudent to handle it with care.[1]
Storage and Handling: Upon receipt, inspect the container for any damage. It should be stored in a well-ventilated area in a suitable, closed container.[1][2] Avoid the formation of dust and aerosols, and use appropriate exhaust ventilation where dust may be generated.[1]
Personal Protective Equipment (PPE)
The level of personal protective equipment required depends on the specific handling activity. A summary of recommended PPE is provided in the table below. It is important to inspect all PPE for defects before use.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound (e.g., weighing, compounding) | Double chemotherapy gloves, disposable gown, N95 respirator, and a face shield. |
| Preparing Solutions | Double chemotherapy gloves, a disposable gown, and a face shield. |
| Administering the Compound (in vitro/in vivo) | Chemotherapy gloves and a disposable gown. |
| Handling Waste and Cleaning Spills | Double chemotherapy gloves, a disposable gown, a face shield, and an N95 respirator. |
Glove and Gown Specifications:
-
Gloves: Two pairs of chemotherapy gloves are required for many handling procedures. The outer glove should be placed over the cuff of the gown. Gloves should be changed every 30 minutes or immediately if contaminated.
-
Gowns: Gowns should be resistant to permeability by hazardous drugs, close in the back, and have long sleeves with tight-fitting cuffs.
Experimental Protocols
Solution Preparation: All manipulations of solid this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation. When preparing solutions, slowly add the diluent to the solid material to avoid creating aerosols.
Spill Management: In the event of a spill, alert others and evacuate the immediate area if the spill is large.
-
Liquid Spills: Cover with absorbent pads.
-
Powder Spills: Gently cover with damp absorbent pads to avoid creating dust. Clean the spill area from the outside in using a decontaminating agent, followed by a neutral detergent, and then water. All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All materials contaminated with this compound, including unused compounds, empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
Disposal Workflow:
-
Segregation: At the point of generation, separate this compound waste from all other waste streams.
-
Containment: Place waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.
-
Storage: Store the hazardous waste container in a secure, designated area.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Provide them with the Safety Data Sheet (SDS) if requested.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of.
Never flush this compound or its contaminated materials down the drain or dispose of them in regular trash.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
